Rutamycin
Description
A macrolide antibiotic of the oligomycin group, obtained from Streptomyces rutgersensis. It is used in cytochemistry as a tool to inhibit various ATPases and to uncouple oxidative phosphorylation from electron transport and also clinically as an antifungal agent.
Propriétés
Numéro CAS |
1404-59-7 |
|---|---|
Formule moléculaire |
C44H72O11 |
Poids moléculaire |
777.0 g/mol |
Nom IUPAC |
(1S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C44H72O11/c1-11-33-16-14-12-13-15-27(4)41(50)43(10,52)42(51)32(9)40(49)31(8)39(48)30(7)38(47)26(3)17-20-37(46)53-36-24-44(54-34(19-18-33)29(36)6)22-21-25(2)35(55-44)23-28(5)45/h12-14,16-17,20,25-36,38,40-41,45,47,49-50,52H,11,15,18-19,21-24H2,1-10H3/b13-12+,16-14+,20-17+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41-,43+,44-/m0/s1 |
Clé InChI |
LVWVMRBMGDJZLM-BONFEJLISA-N |
SMILES isomérique |
CC[C@@H]\1CC[C@H]2[C@H]([C@H](C[C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |
SMILES canonique |
CCC1CCC2C(C(CC3(O2)CCC(C(O3)CC(C)O)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Rutamycin; Oligomycin D; A 272; A272; A-272 |
Origine du produit |
United States |
Foundational & Exploratory
Rutamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutamycin, a macrolide antibiotic belonging to the oligomycin family, is a secondary metabolite produced by select species of the genus Streptomyces. First identified in Streptomyces rutgersensis, it has also been isolated from Streptomyces aureofaciens. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound. It details the fermentation process for its production, the methodologies for its extraction and purification, and the analytical techniques employed for its structural elucidation and quantification. Furthermore, this guide explores its mechanism of action as a potent inhibitor of mitochondrial F1F0-ATP synthase and summarizes its antifungal activity.
Introduction
The genus Streptomyces is a prolific source of a vast array of secondary metabolites, including a majority of the clinically important antibiotics. This compound, also known as Oligomycin D, is a notable member of the macrolide class of antibiotics produced by these filamentous bacteria.[1] Its discovery stemmed from screening programs aimed at identifying novel antimicrobial agents from soil microorganisms. This compound has garnered significant interest due to its potent antifungal properties and its specific mechanism of action, which involves the inhibition of the F1F0-ATP synthase, a crucial enzyme in cellular energy metabolism.[2] This technical guide serves as a resource for researchers and professionals involved in natural product discovery, antibiotic development, and mitochondrial research, providing a detailed account of the processes from microbial culture to the characterization of the pure compound.
Physicochemical Properties of this compound
This compound is a white crystalline solid with the molecular formula C44H72O11 and a molecular weight of approximately 777.0 g/mol .[2] It is characterized by a 26-membered macrolide ring structure. Its solubility profile and other key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C44H72O11 | [2] |
| Molecular Weight | 777.0 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | Approximately 127-128 °C | [3] |
| Solubility | Soluble in lower alcohols, esters, ketones, chloroform, DMSO, and DMF. | [3] |
| Slightly soluble in diethyl ether. | [3] | |
| Relatively insoluble in water and hydrocarbon solvents. | [3] | |
| UV Absorption (in EtOH) | λmax at 225 nm | [3] |
Production of this compound
Producing Organism
This compound is produced by specific strains of Streptomyces, most notably Streptomyces rutgersensis (ATCC 14876) and Streptomyces aureofaciens.[1][3] These Gram-positive, filamentous bacteria are commonly found in soil and are renowned for their ability to synthesize a diverse range of secondary metabolites.
Fermentation Protocol
The production of this compound is achieved through submerged aerobic fermentation. While specific high-yield protocols are often proprietary, a general two-stage fermentation process can be outlined based on common practices for Streptomyces cultivation.[3][4][5]
3.2.1. Seed Culture Preparation
-
Inoculum: A slant culture of Streptomyces rutgersensis or Streptomyces aureofaciens is used to inoculate a seed medium.
-
Seed Medium Composition (Example):
-
Glucose: 15 g/L
-
Soybean meal: 15 g/L
-
Corn steep solids: 5 g/L
-
Sodium chloride: 5 g/L
-
Calcium carbonate: 2 g/L
-
pH adjusted to 7.2-7.4 before sterilization.[3]
-
-
Incubation: The seed culture is incubated in a shake flask at 28-30°C with agitation (e.g., 200-250 rpm) for 48-72 hours to obtain a dense vegetative mycelial suspension.[4]
3.2.2. Production Culture
-
Production Medium Composition (Example):
-
Dextrose: 10 g/L
-
Bacto-Peptone: 5 g/L
-
Molasses: 20 mL/L
-
Calcium carbonate: 2 g/L
-
Antifoaming agent (e.g., P-2000): 0.08 mL/L
-
pH adjusted to 7.2-7.4 before sterilization.[3]
-
-
Inoculation: The production medium is inoculated with the seed culture at a ratio of 5-10% (v/v).
-
Fermentation Conditions: The fermentation is carried out in a bioreactor under the following conditions:
-
Temperature: 28-30°C[3]
-
Aeration: Sterile air is supplied at a rate of approximately 0.5 volumes of air per volume of medium per minute (vvm).[3]
-
Agitation: The culture is stirred to ensure adequate mixing and oxygen transfer.
-
Duration: Fermentation is typically continued for 70-120 hours. This compound production is a secondary metabolic process, with maximum yields generally achieved in the stationary phase of growth.[3]
-
3.2.3. Fermentation Workflow
Extraction and Purification
Since a significant portion of the produced this compound is associated with the mycelia, the extraction process is designed to recover the compound from the biomass.[3] The following protocol is a general guide based on patent literature and methods for similar macrolides.[3][5]
4.1. Extraction
-
Biomass Separation: The fermentation broth is filtered to separate the mycelial cake from the culture filtrate.
-
Solvent Extraction: The wet filter cake is extracted multiple times with an organic solvent, such as 70% aqueous acetone, with stirring.[3]
-
Solvent Removal: The combined solvent extracts are concentrated under reduced pressure to remove the organic solvent, yielding an aqueous concentrate.
-
Liquid-Liquid Extraction: The aqueous concentrate is then extracted with a water-immiscible organic solvent like ethyl acetate to transfer the this compound into the organic phase.
4.2. Purification
-
Concentration and Precipitation: The organic extract is concentrated to a viscous oil. This oil can be poured into a non-polar solvent like a hexane mixture ("Skellysolve-B") to precipitate the crude this compound.[3]
-
Crystallization: The crude precipitate is dissolved in a minimal amount of hot methanol. Water is added until the solution becomes opalescent, and the solution is then refrigerated to induce crystallization. The resulting crystals are collected by filtration.[3]
-
Recrystallization: For further purification, the crystals can be recrystallized from a suitable solvent system, such as diethyl ether or methanol/water.[3]
4.3. Extraction and Purification Workflow
Analytical Characterization
The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a standard method for the analysis of macrolide antibiotics. A general method for this compound analysis would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate.
-
Detection: UV detection at around 225 nm, or by mass spectrometry (LC-MS) for higher sensitivity and specificity.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which helps in confirming the molecular formula.[6] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable information about the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Analytical Technique | Purpose |
| HPLC | Purity assessment and quantification. |
| HRMS | Determination of exact mass and molecular formula. |
| MS/MS | Structural information from fragmentation patterns. |
| 1H NMR | Information on the proton environment and connectivity. |
| 13C NMR | Information on the carbon skeleton. |
| 2D NMR | Detailed structural elucidation and assignment of signals. |
Mechanism of Action and Biological Activity
Inhibition of F1F0-ATP Synthase
This compound's primary mechanism of action is the potent and specific inhibition of the F1F0-ATP synthase (also known as mitochondrial complex V).[2] This enzyme is responsible for the synthesis of ATP through oxidative phosphorylation. This compound binds to the F0 subunit of the synthase, blocking the proton channel and thereby uncoupling electron transport from ATP synthesis.[8][9] This disruption of cellular energy production is the basis for its biological activity.
Downstream Cellular Effects
The inhibition of ATP synthase by this compound leads to a cascade of downstream cellular events, primarily stemming from the disruption of energy homeostasis.
Antifungal Spectrum
This compound exhibits significant inhibitory activity against a range of fungi. The table below presents some reported Minimum Inhibitory Concentration (MIC) values.[3] It is important to note that these values can vary depending on the specific fungal strain and the testing methodology used.
| Fungal Species | Minimum Inhibitory Concentration (µg/mL) | Reference(s) |
| Pellicularia filamentosa | 25.0 | [3] |
| Penicillium expansum | 50.0 | [3] |
| Trichophyton mentagrophytes | 1.56 | [3] |
| Microsporum gypseum | 6.25 | [3] |
| Candida albicans | >100 | [3] |
| Aspergillus niger | >100 | [3] |
Conclusion
This compound remains a molecule of significant interest due to its potent biological activity and specific mode of action. The methodologies outlined in this guide, from the fermentation of Streptomyces to the purification and characterization of the final compound, provide a foundational understanding for researchers in the field. While much of the detailed, high-yield production data remains proprietary, the principles and general protocols described herein offer a solid starting point for the laboratory-scale isolation and study of this important macrolide antibiotic. Further research into the optimization of its production and a more comprehensive evaluation of its therapeutic potential are warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vitro activities of antifungals alone and in combination with tigecycline against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3310468A - Antifungal antibiotic this compound and process for the production thereof - Google Patents [patents.google.com]
- 4. microbiologyclass.net [microbiologyclass.net]
- 5. Streptomycin production | PPTX [slideshare.net]
- 6. This compound | C44H72O11 | CID 76958643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Total synthesis of this compound B and oligomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Architecture and Biological Profile of Rutamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutamycin, also known as Oligomycin D, is a potent macrolide antibiotic produced by Streptomyces rutgersensis. It is a highly specific and valuable molecular probe in cell biology and bioenergetics due to its inhibitory action on mitochondrial F₁F₀-ATP synthase. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for assessing its activity and a summary of its impact on cellular signaling pathways are also presented to facilitate its application in research and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a complex 26-membered macrolide characterized by a spiroketal system and a polyketide backbone adorned with multiple hydroxyl and methyl groups. Its intricate structure is fundamental to its biological activity.
| Identifier | Value | Citation |
| IUPAC Name | (1S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | [1] |
| SMILES String | CC[C@@H]\1CC[C@H]2--INVALID-LINK--CC--INVALID-LINK--C--INVALID-LINK--O)C)OC(=O)/C=C/--INVALID-LINK----INVALID-LINK----INVALID-LINK--C)O)(C)O)C)O)C)C)O)C">C@HC | [1] |
| Molecular Formula | C₄₄H₇₂O₁₁ | [1] |
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Citation |
| Molecular Weight | 777.0 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 127-128 °C | [2] |
| Solubility | Soluble in ethanol, methanol, DMSO, and DMF. Practically insoluble in water. | [3][4] |
| Acetone: 33.4 mg/mL | [5] | |
| Ethanol: 25 mg/mL | [5] | |
| Methanol: 0.9-1.1 mg/mL | [5] | |
| DMF: 0.9-1.1 mg/mL | [5] | |
| pKa | No titratable groups indicated by electrometric titration. | [2] |
| XLogP3 | 6.6 | [1] |
| Hydrogen Bond Donors | 5 | [1] |
| Hydrogen Bond Acceptors | 11 | [1] |
Biological Properties and Mechanism of Action
This compound's primary biological activity stems from its potent and specific inhibition of the F₁F₀-ATP synthase (also known as Complex V) in the inner mitochondrial membrane.
Mechanism of Action: this compound binds to the F₀ subunit of the ATP synthase, specifically to the oligomycin sensitivity-conferring protein (OSCP), which is part of the stator stalk connecting the F₁ and F₀ domains. This binding event physically obstructs the proton channel of the F₀ subunit, thereby preventing the translocation of protons down their electrochemical gradient. The blockage of proton flow stalls the rotation of the c-ring, which in turn inhibits the conformational changes in the F₁ subunit required for ATP synthesis. This leads to a cessation of oxidative phosphorylation.[6]
The biological consequences of ATP synthase inhibition by this compound are profound, including a decrease in cellular ATP levels, an increase in the mitochondrial membrane potential, and a reduction in oxygen consumption. These effects ultimately trigger cellular stress responses and can lead to apoptosis.
| Biological Activity | Value | Citation |
| Target | F₁F₀-ATP synthase (Complex V) | [3] |
| IC₅₀ (ATP synthase) | 36 µM | [7] |
| Cellular Effects | Inhibition of oxidative phosphorylation, induction of apoptosis, antifungal, antitumor, and nematicidal activities. | [3] |
Experimental Protocols
In Vitro ATP Synthase Activity Assay (Colorimetric)
This protocol describes a method to determine the inhibitory effect of this compound on the activity of isolated ATP synthase. The assay measures the decrease in NADH absorbance at 340 nm, which is coupled to ATP hydrolysis.
Materials:
-
Isolated mitochondria or purified ATP synthase
-
ATP Synthase Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM EGTA, 2 mM MgCl₂)
-
Coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ATP
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mix containing ATP Synthase Assay Buffer, coupling enzymes, PEP, and NADH.
-
Add the isolated mitochondria or purified ATP synthase to the wells of the microplate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Incubate the plate for a short period (e.g., 5-10 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately start kinetic measurements of absorbance at 340 nm every minute for 30-60 minutes.
-
Calculate the rate of NADH oxidation (decrease in absorbance over time) for each concentration of this compound.
-
Plot the rate of reaction against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on cultured cells by measuring mitochondrial reductase activity.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.[8][9]
Signaling Pathway Analysis
The inhibition of ATP synthase by this compound has significant downstream effects on cellular signaling, most notably on the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth, proliferation, and metabolism.
Caption: this compound's inhibition of ATP synthase leads to decreased ATP levels, activating AMPK, which in turn inhibits mTORC1, impacting protein synthesis and autophagy.
The workflow for assessing the impact of this compound on cellular bioenergetics using a Seahorse XF Analyzer is a powerful technique to study mitochondrial function in real-time.
Caption: A typical workflow for a Seahorse XF Cell Mito Stress Test to assess mitochondrial function upon treatment with this compound and other modulators.
Conclusion
This compound is an indispensable tool for studying mitochondrial function and cellular bioenergetics. Its well-defined mechanism of action as a specific inhibitor of F₁F₀-ATP synthase allows for the precise dissection of metabolic pathways and their influence on cellular signaling. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their experimental designs, ultimately contributing to a deeper understanding of cellular physiology and the development of novel therapeutic strategies targeting cellular metabolism.
References
- 1. This compound | C44H72O11 | CID 76958643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3310468A - Antifungal antibiotic this compound and process for the production thereof - Google Patents [patents.google.com]
- 3. toku-e.com [toku-e.com]
- 4. Oligomycin D - Amerigo Scientific [amerigoscientific.com]
- 5. toku-e.com [toku-e.com]
- 6. Oligomycin - Wikipedia [en.wikipedia.org]
- 7. Seahorse Mito Stress Test Assay [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
An In-Depth Technical Guide to the Mechanism of Action of Rutamycin on ATP Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanism by which Rutamycin, a macrolide antibiotic, inhibits the function of F1Fo-ATP synthase. We delve into the specific binding interactions, the consequential effects on proton translocation and ATP synthesis, and the key experimental methodologies used to elucidate this mechanism. This document is intended to be a valuable resource for researchers in biochemistry, pharmacology, and drug development who are investigating mitochondrial bioenergetics and the therapeutic potential of ATP synthase inhibitors.
Introduction to ATP Synthase
The F1Fo-ATP synthase is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane. It plays a central role in cellular energy metabolism by synthesizing adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate (Pi). This process, known as oxidative phosphorylation, is driven by the electrochemical gradient of protons generated by the electron transport chain. The enzyme is composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the Fo domain, which is integrated into the membrane and forms a proton channel. The flow of protons through the Fo domain induces a rotational movement of a central stalk and the c-ring, which in turn drives conformational changes in the F1 domain, leading to ATP synthesis.
This compound: A Potent Inhibitor of the Fo Domain
This compound is a macrolide antibiotic produced by Streptomyces rutgersensis. It is structurally and functionally similar to oligomycin and is a potent and specific inhibitor of F1Fo-ATP synthase. Its primary mechanism of action involves the direct binding to the Fo domain, thereby obstructing the proton translocation essential for ATP synthesis.
Binding Site and Molecular Interactions
High-resolution structural studies have revealed that this compound, like oligomycin, binds to the c-ring of the Fo subunit. The c-ring is a cylindrical assembly of multiple c-subunits that forms the rotor of the ATP synthase motor. This compound intercalates into a hydrophobic pocket on the surface of the c-ring, making contact with two adjacent c-subunits.
A crucial interaction involves a conserved acidic residue (glutamate in yeast, aspartate in mammals) within each c-subunit that is essential for proton binding and release. This compound's binding sterically hinders the conformational changes of this residue that are necessary for proton translocation, effectively locking the c-ring and preventing its rotation. This blockage of the proton channel is the primary event leading to the inhibition of ATP synthesis.
Mechanism of Inhibition
The binding of this compound to the Fo c-ring initiates a cascade of events that culminates in the cessation of ATP synthesis:
-
Blockade of Proton Translocation: By physically obstructing the proton-conducting channel within the Fo domain, this compound prevents the flow of protons from the intermembrane space into the mitochondrial matrix.
-
Inhibition of Rotor Rotation: The proton motive force can no longer drive the rotation of the c-ring and the central stalk (γ, δ, and ε subunits).
-
Stalling of the F1 Motor: The lack of rotation in the central stalk prevents the necessary conformational changes in the catalytic β-subunits of the F1 domain. These conformational changes (loose, tight, and open states) are essential for the binding of ADP and Pi, the synthesis of ATP, and the release of the newly formed ATP.
-
Inhibition of ATP Synthesis: Consequently, the entire process of ATP synthesis via oxidative phosphorylation is halted.
The following diagram illustrates the inhibitory effect of this compound on the ATP synthase complex.
Understanding the Antifungal Properties of Rutamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutamycin is a macrolide antibiotic belonging to the oligomycin group, produced by the bacterium Streptomyces rutgersensis. It is a potent inhibitor of mitochondrial F1Fo-ATP synthase, a critical enzyme for cellular energy production. This property underpins its broad biological activities, including its notable antifungal effects. This technical guide provides an in-depth overview of the antifungal properties of this compound, its mechanism of action, and the experimental methodologies used to characterize its effects. Due to the limited availability of extensive research specifically on this compound, data from the closely related and structurally similar compound, Oligomycin A, is included to provide a more comprehensive understanding.
Mechanism of Action
The primary antifungal mechanism of this compound is the inhibition of the F1Fo-ATP synthase (also known as complex V) in the mitochondrial inner membrane. This enzyme is crucial for the final step of oxidative phosphorylation, where it utilizes the proton gradient generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate.
By binding to the F_o_ subunit of the ATP synthase, this compound blocks the proton channel, thereby uncoupling oxidative phosphorylation from the electron transport chain. This leads to a rapid depletion of intracellular ATP, triggering a cascade of downstream events that ultimately result in fungal cell death.
The consequences of ATP synthase inhibition include:
-
Disruption of Mitochondrial Membrane Potential: Inhibition of the proton flow through ATP synthase leads to a collapse of the mitochondrial membrane potential.
-
Induction of Oxidative Stress: The disruption of the electron transport chain can lead to the increased production of reactive oxygen species (ROS), causing oxidative damage to cellular components.
-
Induction of Apoptosis: The combination of ATP depletion, mitochondrial dysfunction, and oxidative stress can trigger the intrinsic pathway of apoptosis, a form of programmed cell death.
Quantitative Data on Antifungal Activity
The in vitro antifungal activity of this compound and the related compound Oligomycin A has been evaluated against a range of pathogenic fungi. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data.
Table 1: In Vitro Antifungal Spectrum of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Pellicularia filamentosa | 25.0 |
| Penicillium expansum | 50.0 |
| Botrytis cinerea | 50.0 |
| Colletotrichum pisi | 50.0 |
| Trichophyton mentagrophytes | 1.56 |
| Trichophyton rubrum | 1.56 |
| Microsporum gypseum | 1.56 |
| Candida albicans | 12.5 |
| Cryptococcus neoformans | 3.12 |
| Saccharomyces cerevisiae | 0.78 |
Data from a US patent, readings at 72 hours unless otherwise specified.
Table 2: In Vitro Antifungal Activity of Oligomycin A
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.5 - 4 |
| Candida glabrata | 1 - 8 |
| Candida parapsilosis | 0.25 - 2 |
| Candida tropicalis | 0.5 - 4 |
| Cryptococcus neoformans | 0.125 - 1 |
| Aspergillus fumigatus | 1 - 8 |
| Aspergillus flavus | 2 - 16 |
| Aspergillus niger | 4 - 32 |
Note: This data is compiled from various sources and represents a general range of reported MICs for Oligomycin A.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for antifungal susceptibility testing of yeasts.
a. Inoculum Preparation:
-
Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at the optimal temperature until mature growth is observed.
-
Prepare a fungal suspension in sterile saline (0.85% NaCl) or RPMI-1640 medium.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, conidia are harvested and the suspension is adjusted to a concentration of 0.4-5 x 10^4 CFU/mL.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration in the microplate wells (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).
b. Microplate Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
c. Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.
d. MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. For yeasts, this is often a ≥50% reduction in turbidity. For molds, it is the lowest concentration with no visible growth.
Determination of Minimum Fungicidal Concentration (MFC)
a. Procedure:
-
Following the determination of the MIC, take an aliquot (e.g., 10-20 µL) from each well of the microtiter plate that shows no visible growth.
-
Spread the aliquot onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at the optimal growth temperature for 48-72 hours or until growth is visible in the subcultures from the growth control well.
b. MFC Determination:
-
The MFC is defined as the lowest concentration of this compound that results in no fungal growth or a significant reduction in the number of colonies (e.g., ≥99.9% killing) compared to the initial inoculum.
Assay for this compound-Induced Apoptosis
a. Annexin V-FITC and Propidium Iodide (PI) Staining:
-
Treat fungal cells with this compound at concentrations around the MIC value for a specified time.
-
Harvest and wash the cells with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells in an Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-negative cells: Live cells.
-
b. TUNEL (Terminal deoxynucleotidyl transferase dUTp Nick End Labeling) Assay:
-
Treat fungal cells with this compound as described above.
-
Fix and permeabilize the cells.
-
Incubate the cells with a reaction mixture containing TdT enzyme and fluorescently labeled dUTP.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for characterizing its antifungal properties.
Caption: Experimental workflow for antifungal drug discovery and mechanism of action studies.
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound in fungal cells.
Conclusion
This compound exhibits significant antifungal activity, primarily through the potent and specific inhibition of mitochondrial F1Fo-ATP synthase. This leads to a cascade of events including cellular energy depletion, mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic cell death. While more extensive research is needed to fully delineate its antifungal spectrum and the intricacies of its downstream signaling effects, this compound and other oligomycins represent a promising class of compounds for the development of novel antifungal therapies. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of these and other natural product-based antifungal agents.
Elucidation of the Rutamycin Biosynthesis Pathway in Streptomyces: A Technical Guide
Abstract:
Rutamycin is a potent macrolide antibiotic produced by the soil bacterium Streptomyces aureofaciens. As a member of the polyketide family, its intricate molecular architecture is assembled by a multi-modular polyketide synthase (PKS) enzyme complex. Understanding the genetic and biochemical blueprint of this compound biosynthesis is paramount for endeavors in strain improvement, combinatorial biosynthesis of novel analogs, and the development of new therapeutic agents. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the this compound biosynthesis pathway, drawing parallels with well-characterized polyketide biosynthetic systems.
1. Introduction
Streptomyces species are renowned for their prolific capacity to produce a vast array of secondary metabolites, including many clinically important antibiotics. This compound, a 26-membered macrolide, exhibits significant antifungal and antiproliferative activities. Its complex structure, featuring a polyketide backbone adorned with multiple hydroxyl and methyl groups, is a testament to the intricate enzymatic machinery responsible for its synthesis. While the total chemical synthesis of this compound has been achieved, the biological route to its production within Streptomyces aureofaciens remains an area of active investigation. This guide aims to synthesize the available information and provide a framework for future research.
2. The Putative this compound Biosynthetic Gene Cluster
Based on the established principles of polyketide biosynthesis in Streptomyces, it is hypothesized that the this compound biosynthetic pathway is encoded by a contiguous set of genes organized in a biosynthetic gene cluster (BGC). Although the specific this compound BGC has not been explicitly detailed in publicly available literature, its discovery would be the foundational step in fully characterizing the pathway.
Experimental Protocol: Identification of the this compound Biosynthetic Gene Cluster
A common approach to identify a BGC for a specific polyketide like this compound involves a combination of genomic and molecular techniques:
-
Genomic DNA Extraction and Sequencing: High-quality genomic DNA is isolated from a this compound-producing strain of Streptomyces aureofaciens. The genome is then sequenced using next-generation sequencing technologies to obtain a draft or complete genome sequence.
-
Bioinformatic Analysis: The genome sequence is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search is specifically focused on identifying Type I Polyketide Synthase (PKS) gene clusters, which are responsible for the synthesis of macrolides like this compound.
-
Candidate Gene Cluster Identification: A candidate this compound BGC would be expected to encode a large, multi-modular PKS system with a domain organization consistent with the structure of the this compound polyketide backbone. The number of modules and the types of catalytic domains (e.g., ketosynthase [KS], acyltransferase [AT], dehydratase [DH], ketoreductase [KR], enoylreductase [ER], and acyl carrier protein [ACP]) within each module would be predicted to correspond to the step-wise assembly of the this compound molecule.
-
Gene Inactivation and Metabolite Analysis: To confirm the function of the candidate BGC, targeted gene inactivation experiments are performed. A key gene within the putative PKS gene cluster (e.g., a KS domain-encoding region) is disrupted or deleted using techniques like homologous recombination. The resulting mutant strain is then cultivated, and its metabolite profile is compared to the wild-type strain using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The absence of this compound production in the mutant strain would provide strong evidence that the targeted gene cluster is indeed responsible for its biosynthesis.
3. The Proposed this compound Polyketide Synthase (PKS) Pathway
The biosynthesis of the this compound polyketide backbone is predicted to follow the canonical assembly-line mechanism of Type I PKSs.
Caption: Proposed biosynthetic pathway for this compound.
The assembly process is initiated by a loading module that primes the PKS with a starter unit, likely propionyl-CoA. Subsequently, a series of extension modules sequentially add extender units, predominantly methylmalonyl-CoA, to the growing polyketide chain. Each module contains a specific set of catalytic domains that dictate the incorporation and modification of each two-carbon unit. The final module is followed by a thioesterase (TE) domain, which catalyzes the release and macrolactonization of the completed polyketide chain to form the this compound core structure.
4. Post-PKS Tailoring Modifications
Following the synthesis of the polyketide backbone, a series of post-PKS tailoring reactions are necessary to yield the final, biologically active this compound molecule. These modifications are catalyzed by enzymes encoded by genes typically located within the same BGC. For this compound, these tailoring steps would include:
-
Hydroxylation: Specific hydroxyl groups are introduced at various positions on the macrolide ring by cytochrome P450 monooxygenases.
-
Methylation: While most methyl groups in this compound are derived from methylmalonyl-CoA during polyketide chain elongation, additional methylations by S-adenosyl-L-methionine (SAM)-dependent methyltransferases could occur.
5. Regulation of this compound Biosynthesis
The production of secondary metabolites like this compound in Streptomyces is tightly regulated at multiple levels to ensure it occurs at the appropriate stage of the bacterial life cycle, typically during the stationary phase.
Caption: General regulatory cascade for antibiotic biosynthesis.
While specific regulators for the this compound pathway have not been identified, the regulatory network likely involves:
-
Global Regulators: These are pleiotropic regulators that respond to environmental and physiological cues, such as nutrient limitation and growth phase, to control the onset of secondary metabolism.
-
Pathway-Specific Regulators: Genes encoding these regulators are typically located within the BGC. These proteins, often belonging to families like SARPs (Streptomyces antibiotic regulatory proteins) or LAL (large ATP-binding LuxR-like), directly control the transcription of the biosynthetic genes within the cluster.
6. Quantitative Data
As the this compound biosynthetic gene cluster and its corresponding enzymes have not been characterized, there is currently no publicly available quantitative data on enzyme kinetics, precursor uptake, or product yields specifically attributed to the biosynthetic pathway. Such data will be obtainable once the genes and proteins are identified and studied in vitro and in vivo.
The elucidation of the this compound biosynthesis pathway in Streptomyces aureofaciens is a significant research goal. The identification and characterization of the this compound BGC will not only provide fundamental insights into the biosynthesis of this complex macrolide but also open up avenues for its biotechnological production and the generation of novel, potentially more potent derivatives through genetic engineering. Future work should focus on genome sequencing of the producing strain, bioinformatic identification of the BGC, and subsequent functional characterization of the PKS and tailoring enzymes through gene knockout and heterologous expression studies.
Unraveling the Molecular Nuances: A Comparative Structural Analysis of Rutamycin and Oligomycin
For Immediate Release
This technical guide provides a detailed comparative analysis of the structural differences between Rutamycin and the closely related Oligomycin A, B, and C. This document is intended for researchers, scientists, and drug development professionals engaged in mitochondrial research, antibiotic development, and cancer therapeutics.
Introduction: A Family of Potent ATP Synthase Inhibitors
This compound and the oligomycins are a class of macrolide antibiotics produced by various Streptomyces species.[1] They are renowned for their potent inhibitory activity against F1Fo-ATP synthase (also known as complex V), a critical enzyme in cellular bioenergetics.[2] By binding to the F_o_ subunit of the enzyme, these compounds block the proton channel, thereby disrupting oxidative phosphorylation and inhibiting ATP synthesis.[3] This mechanism of action makes them invaluable tools for studying mitochondrial function and potential therapeutic agents. While often grouped, this compound and Oligomycins A, B, and C possess distinct structural modifications that influence their biological activity. Understanding these subtle yet significant differences is paramount for their precise application in research and drug development.
Core Molecular Architecture
At their core, both this compound and the oligomycins share a complex 26-membered macrolide lactone ring. This macrocycle is elaborately decorated with multiple stereocenters, hydroxyl groups, and methyl substitutions. A key architectural feature is a spiroketal system, which contributes to the rigid, three-dimensional conformation of these molecules. The fundamental similarity in their core structure accounts for their shared biological target and mechanism of action.
Key Structural Differentiators
The primary distinctions between this compound (also known as Oligomycin D) and Oligomycins A, B, and C lie in specific substitutions on the macrolide ring and its side chains.[4][5] These variations, though seemingly minor, can impact the molecule's conformation, binding affinity, and overall inhibitory potency.
A detailed comparison of the key structural differences is presented in Table 1.
| Feature | This compound (Oligomycin D) | Oligomycin A | Oligomycin B | Oligomycin C |
| Methyl Group at C26 | Hydrogen | Methyl | Methyl | Methyl |
| Substitution at C28 | Hydroxyl | Hydroxyl | Oxo | Hydroxyl |
| Hydroxyl Group at C12 | Present | Present | Present | Absent (Hydrogen) |
Table 1: Key Structural Differences between this compound and Oligomycins A, B, and C.
The most defining difference is at the C26 position, where this compound lacks a methyl group that is present in Oligomycins A, B, and C.[4] Oligomycin B is distinguished by an oxo group at the C28 position, in contrast to the hydroxyl group found in the others.[6] Oligomycin C's unique feature is the absence of a hydroxyl group at the C12 position, which is replaced by a hydrogen atom.[5]
Quantitative Physicochemical Properties
The structural variations among these molecules are reflected in their fundamental physicochemical properties. These properties are crucial for understanding their solubility, bioavailability, and interaction with their biological target.
| Property | This compound (Oligomycin D) | Oligomycin A | Oligomycin B | Oligomycin C |
| Molecular Formula | C_44_H_72_O_11_ | C_45_H_74_O_11_ | C_45_H_72_O_12_ | C_45_H_74_O_10_ |
| Molecular Weight ( g/mol ) | 777.05[7] | 791.06[3] | 805.1[8] | 775.1[9] |
| CAS Number | 1404-59-7[7] | 579-13-5 | 11050-94-5[8] | 11052-72-5[9] |
Table 2: Physicochemical Properties of this compound and Oligomycins A, B, and C.
Impact on Biological Activity
The structural differences directly translate to variations in their inhibitory potency against F1Fo-ATP synthase. While all are potent inhibitors, their efficacy can differ. For instance, some studies suggest that this compound and Oligomycin B are among the most potent inhibitors in the family. This highlights the critical role of specific functional groups in the binding interaction with the F_o_ subunit. The quantitative inhibitory activities are summarized in Table 3.
| Compound | Target | IC_50_ / K_i_ | Cell/System Type |
| This compound (Oligomycin D) | F1Fo-ATP synthase | Not explicitly found | - |
| Oligomycin A | F1Fo-ATP synthase | K_i_ = 1 µM[10] | Mitochondrial F0F1-ATPase |
| Oligomycin B | F1Fo-ATP synthase | Not explicitly found | - |
| Oligomycin C | F1Fo-ATP synthase | Not explicitly found | - |
Table 3: Comparative Inhibitory Activity against F1Fo-ATP synthase.
Experimental Methodologies for Structural Elucidation
The complex structures of this compound and the oligomycins were determined through a combination of sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
General Protocol for X-ray Crystallography of Macrolides
X-ray crystallography provides a definitive three-dimensional structure of a molecule in its crystalline state.
-
Crystallization: The purified macrolide is dissolved in a suitable solvent system and allowed to crystallize slowly. This is often the most challenging step and may require screening a wide range of conditions (e.g., solvents, temperature, precipitants).
-
X-ray Diffraction: A single, high-quality crystal is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a unique pattern of spots.
-
Data Collection: The intensities and positions of the diffracted spots are meticulously recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions can be determined and the final structure is refined.
General Protocol for NMR Spectroscopy for Polyketide Structure Elucidation
NMR spectroscopy provides detailed information about the connectivity and stereochemistry of a molecule in solution.
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl_3_, DMSO-d_6_).
-
1D NMR Spectra Acquisition: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired to identify the different types of protons and carbons and their chemical environments.
-
2D NMR Spectra Acquisition: A suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between atoms within the molecule.
-
Stereochemical Analysis: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the spatial proximity of protons, which helps to elucidate the relative stereochemistry.
-
Structure Assembly: The collective data from all NMR experiments is pieced together to build a complete structural model of the molecule.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Inhibition of F1Fo-ATP Synthase by this compound/Oligomycin.
Caption: General workflow for structural elucidation of macrolides.
References
- 1. Oligomycin | C45H74O11 | CID 78358496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligomycin - Wikipedia [en.wikipedia.org]
- 4. This compound | C44H72O11 | CID 76958643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (-)-Oligomycin C | C45H74O10 | CID 76958644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oligomycin B | C45H72O12 | CID 76958645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. toku-e.com [toku-e.com]
- 9. toku-e.com [toku-e.com]
- 10. Oligomycin A | Mitochondrial ATP Synthase Inhibitor | CAS 579-13-5 | Buy Oligomycin A from Supplier InvivoChem [invivochem.com]
Rutamycin: A Comprehensive Technical Guide to its Antineoplastic and Nematicidal Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutamycin, a macrolide antibiotic produced by Streptomyces, has demonstrated significant potential as both an antineoplastic and nematicidal agent. Its primary mechanism of action lies in the potent and specific inhibition of mitochondrial F1Fo-ATP synthase (also known as complex V), a critical enzyme in cellular energy production. By disrupting ATP synthesis, this compound effectively targets the high metabolic demands of cancer cells, inducing a cascade of events leading to apoptotic cell death. Similarly, this disruption of energy metabolism is believed to be the core of its toxicity against various nematode species. This technical guide provides an in-depth overview of the current scientific understanding of this compound's dual activities, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Antineoplastic Activity of this compound
The heightened energy requirement of cancer cells for rapid proliferation and metastasis renders them particularly vulnerable to agents that target cellular metabolism. This compound exploits this dependency by inhibiting mitochondrial ATP synthase, the primary source of cellular ATP.
Mechanism of Action: Inhibition of Mitochondrial F1Fo-ATP Synthase
This compound belongs to the oligomycin class of antibiotics, which are known inhibitors of the F1Fo-ATP synthase. It specifically binds to the Fo subunit of the complex, blocking the proton channel and thereby inhibiting the synthesis of ATP from ADP and inorganic phosphate. This disruption of oxidative phosphorylation has profound consequences for cancer cells, leading to a bioenergetic crisis.
Signaling Pathways in this compound-Induced Apoptosis
The inhibition of ATP synthase by this compound triggers the intrinsic pathway of apoptosis, a programmed cell death cascade mediated by mitochondria. While the precise signaling network is still under investigation, the key events are understood to involve:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The decrease in ATP levels and the subsequent increase in reactive oxygen species (ROS) production destabilize the mitochondrial outer membrane.
-
Cytochrome c Release: MOMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming the apoptosome. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of cell growth or viability. While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the data for its close analog, Oligomycin A, provides a strong indication of its potential potency.
Table 1: Illustrative IC50 Values of Oligomycin A Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 10 - 100 |
| MCF-7 | Breast Adenocarcinoma | 5 - 50 |
| HeLa | Cervical Cancer | 1 - 20 |
| HepG2 | Hepatocellular Carcinoma | 20 - 150 |
| PC-3 | Prostate Cancer | 15 - 80 |
Note: These values are illustrative and based on published data for Oligomycin A. Specific IC50 values for this compound may vary and require experimental determination.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
Nematicidal Activity of this compound
Plant-parasitic nematodes are a major threat to agriculture, causing significant crop losses worldwide. The development of effective and environmentally friendly nematicides is a critical area of research. This compound has shown promise as a potent nematicidal agent.
Mechanism of Action
The nematicidal activity of this compound is also attributed to its inhibition of mitochondrial F1Fo-ATP synthase. Nematodes, like all aerobic organisms, rely on oxidative phosphorylation for energy production. By blocking this crucial metabolic pathway, this compound leads to energy depletion, paralysis, and ultimately death of the nematode. The disruption of ATP synthesis likely affects various vital functions, including motility, feeding, and reproduction.
Quantitative Data: Nematicidal Efficacy
The efficacy of a nematicide is often expressed as the lethal concentration (LC50), the concentration that causes 50% mortality in a given population over a specific time. While there is a lack of specific LC50 data for this compound against many nematode species, research on related compounds and the known mechanism of action suggest high potency.
Table 2: Illustrative LC50 Values of Nematicides Against Meloidogyne incognita
| Compound | LC50 (µg/mL) | Exposure Time (hours) |
| Abamectin | 0.5 - 5.0 | 24 - 72 |
| Fluopyram | 5.0 - 15.0 | 48 - 72 |
| Ivermectin | 1.0 - 10.0 | 24 - 48 |
Note: These values are for comparative purposes and highlight the range of potencies observed for different nematicidal compounds. The LC50 of this compound against specific nematode species needs to be experimentally determined.
Experimental Protocol: Nematicidal Bioassay Against Meloidogyne incognita
This protocol outlines a method for determining the nematicidal activity of this compound against the root-knot nematode, Meloidogyne incognita.
Materials:
-
Culture of Meloidogyne incognita
-
Tomato plants (for nematode culture)
-
Baermann funnels
-
24-well plates
-
This compound stock solution
-
Stereomicroscope
-
Micropipettes
Procedure:
-
Nematode Culture and Extraction: Maintain a culture of M. incognita on susceptible tomato plants. Extract second-stage juveniles (J2s) from infected roots using the Baermann funnel technique.
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound in sterile distilled water. Include a water-only control and a solvent control if applicable.
-
Bioassay Setup: Aliquot 1 mL of each this compound concentration into the wells of a 24-well plate. Add a suspension of approximately 50-100 J2s to each well.
-
Incubation: Incubate the plates at 25-28°C for 24, 48, and 72 hours.
-
Mortality Assessment: At each time point, observe the nematodes under a stereomicroscope. Nematodes that are straight and unresponsive to probing with a fine needle are considered dead. Count the number of dead and live nematodes in each well.
-
Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 value by probit analysis or other suitable statistical methods.
Future Perspectives and Conclusion
This compound presents a compelling profile as a dual-action agent with significant antineoplastic and nematicidal potential. Its well-defined mechanism of action, targeting a fundamental cellular process, offers a clear rationale for its observed biological activities.
For its application in oncology, further research is warranted to establish a comprehensive panel of IC50 values across a diverse range of cancer cell lines, including those with different metabolic profiles. Elucidating the downstream signaling events following ATP synthase inhibition in greater detail could also identify potential synergistic drug combinations.
In the context of agriculture, the nematicidal efficacy of this compound needs to be rigorously evaluated against a broader spectrum of plant-parasitic nematodes. Field trials are necessary to assess its performance under real-world conditions, including its stability, soil mobility, and impact on non-target organisms.
Methodological & Application
Application Notes and Protocols for Rutamycin in Mitochondrial Respiration Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Rutamycin, a potent inhibitor of mitochondrial respiration. This document details the mechanism of action, effective concentrations in various cell types, and step-by-step protocols for its application in research and drug development settings.
Introduction to this compound
This compound is a macrolide antibiotic that belongs to the same class as oligomycin. It is a highly specific and potent inhibitor of F₀F₁ ATP synthase (also known as Complex V), a key enzyme in the mitochondrial electron transport chain responsible for the synthesis of ATP through oxidative phosphorylation.[1] By binding to the F₀ subunit of ATP synthase, this compound blocks the proton channel, thereby inhibiting the flow of protons and uncoupling electron transport from ATP synthesis.[2] This leads to a decrease in mitochondrial respiration and a reduction in cellular ATP levels. Due to its specific mechanism of action, this compound is an invaluable tool for studying mitochondrial function, cellular bioenergetics, and the effects of mitochondrial dysfunction in various disease models.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the F₀ portion of the ATP synthase complex, which is embedded in the inner mitochondrial membrane.[1] This binding event physically obstructs the proton translocation pathway, preventing the influx of protons from the intermembrane space back into the mitochondrial matrix. This disruption of the proton motive force effectively halts the rotational catalysis of the F₁ subunit, thereby inhibiting ATP synthesis.
Caption: Mechanism of this compound inhibition of ATP synthase.
Data Presentation: Effective Concentrations of this compound and Related Inhibitors
The optimal concentration of this compound for inhibiting mitochondrial respiration is cell-type dependent and should be determined empirically for each new cell line or experimental condition. The following table summarizes reported effective concentrations of this compound and the closely related inhibitor, Oligomycin, in various cell types. This data can be used as a starting point for designing dose-response experiments.
| Inhibitor | Cell Type | Concentration Range | Notes | Reference(s) |
| This compound | General Use | 0.1 - 10 µM | A broad starting range for initial experiments. | [3] |
| Oligomycin | H9c2 (Cardiomyoblasts) | 1 µM | Used to assess the impact of Complex V inhibition. | [4][5] |
| Oligomycin | Primary Neurons | 2 µM | Applied to mimic mitochondrial dysfunction. | [6] |
| Oligomycin | Murine Autoreactive Immunocytes | 1.5 µM | Recommended for Seahorse XF Cell Mito Stress Test. | [7] |
| Oligomycin | HT-29 (Colon Cancer) | 5 - 100 µM | Demonstrates a wide effective range depending on the endpoint. | |
| Oligomycin | HCT-116 (Colon Cancer) | 5 - 100 µM | Similar wide effective range as HT-29 cells. | |
| Antimycin A | HeLa (Cervical Cancer) | 0.5 - 50 µM | Induces S phase arrest and apoptosis. | [8][9] |
| Antimycin A | A549 (Lung Cancer) | 2 - 100 µM | Inhibits cell growth and induces apoptosis. | [10] |
| Antimycin A | Vagal Sensory Neurons | 10 µM | Activates neurons via TRPA1 and TRPV1 channels. | [11][12] |
| Antimycin A | H9c2 (Cardiomyoblasts) | 0.1 µM | Shown to have protective effects against certain apoptotic stimuli. | [13] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required amount of this compound: Based on the desired stock concentration (e.g., 10 mM) and the molecular weight of this compound (approximately 777.05 g/mol ), calculate the mass of this compound needed.
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Ensure complete dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary but avoid excessive heat.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light.
Caption: Workflow for preparing this compound stock solution.
Determining the Optimal Concentration of this compound (Dose-Response Assay)
Objective: To determine the minimal concentration of this compound that elicits the maximal inhibition of mitochondrial respiration without causing significant off-target effects or cell death within the experimental timeframe.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Seahorse XF Analyzer (or other method for measuring oxygen consumption rate - OCR)
-
Seahorse XF Cell Mito Stress Test Kit (or equivalent reagents: FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well Seahorse XF plate at a density optimized for your cell type (typically 20,000 - 80,000 cells/well). Allow cells to adhere and grow overnight.[7]
-
Prepare this compound Dilutions: On the day of the assay, prepare a series of dilutions of the this compound stock solution in the assay medium. A typical concentration range to test would be from 0.1 µM to 10 µM.
-
Medium Exchange: Remove the culture medium from the wells and replace it with the assay medium containing the different concentrations of this compound. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
Seahorse XF Assay: Perform a Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol.[14] This involves sequential injections of:
-
This compound (or vehicle): Already present in the medium.
-
FCCP (a mitochondrial uncoupler): To measure maximal respiration.
-
Rotenone/Antimycin A (Complex I and III inhibitors): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the OCR data. The optimal concentration of this compound will be the lowest concentration that causes a maximal decrease in the basal OCR, specifically the portion attributed to ATP-linked respiration (the difference in OCR before and after this compound addition in a standard Mito Stress Test).
Caption: Experimental workflow for determining optimal this compound concentration.
Protocol for Inhibiting Mitochondrial Respiration in a Standard Cell Culture Experiment
Objective: To inhibit ATP synthase and mitochondrial respiration in cultured cells for downstream analysis (e.g., measuring changes in gene expression, protein levels, or cell signaling).
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
Procedure:
-
Cell Culture: Culture cells to the desired confluency in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes).
-
Treatment Preparation: Prepare the working concentration of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium. Also, prepare a vehicle control medium with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours), depending on the experimental endpoint.
-
Downstream Analysis: Following incubation, harvest the cells for the intended downstream analysis (e.g., RNA extraction, protein lysis, flow cytometry).
Concluding Remarks
This compound is a powerful and specific inhibitor of mitochondrial ATP synthase, making it an essential tool for researchers in various fields. The protocols and data presented in these application notes provide a solid foundation for the effective use of this compound in studying mitochondrial biology and its role in health and disease. It is crucial to empirically determine the optimal concentration for each specific cell type and experimental setup to ensure reliable and reproducible results.
References
- 1. youtube.com [youtube.com]
- 2. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Frontiers | Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines [frontiersin.org]
- 5. Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alleviation of neuronal energy deficiency by mTOR inhibition as a treatment for mitochondria-related neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimycin A as a mitochondria damage agent induces an S phase arrest of the cell cycle in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An ROS generator, antimycin A, inhibits the growth of HeLa cells via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. “Villains” Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Application Notes and Protocols: Preparation of Rutamycin Stock Solution
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of Rutamycin for research purposes.
Introduction
This compound, also known as Oligomycin D, is a macrolide antibiotic produced by Streptomyces rutgersensis.[1][2] It is a potent inhibitor of mitochondrial F1F0-ATPase (ATP synthase), which makes it a valuable tool in cell metabolism research to study oxidative phosphorylation.[1][2] Accurate preparation of a stock solution is the first critical step for ensuring reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for calculating the required amounts for stock solution preparation.
| Property | Value | References |
| Synonyms | Oligomycin D, A 272 | [1][2] |
| CAS Number | 1404-59-7 | [1][3][4] |
| Molecular Formula | C₄₄H₇₂O₁₁ | [1][2][3][4] |
| Molecular Weight | 777.05 g/mol | [1] |
| Appearance | White crystalline solid powder | [1][5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, and other lower alcohols and ketones. Sparingly soluble in diethyl ether and relatively insoluble in water and hydrocarbon solvents. | [1][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Calculation
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example calculation for 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 777.05 g/mol / 1000 = 7.77 mg
Procedure
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture on the compound.
-
Weighing: Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 7.77 mg for 1 mL of 10 mM solution) into the tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example, add 1 mL of DMSO.
-
Dissolution: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquotting: For ease of use and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the name of the compound (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
Storage and Stability
Proper storage is crucial to maintain the activity of the this compound stock solution.
| Storage Condition | Duration | Reference |
| Short-term | Days to weeks | 0 to 4°C |
| Long-term | Months to years | -20°C or -80°C |
Note: The solid, powdered form of this compound should be stored dry, dark, and at -20°C for long-term stability.[1] It is recommended to protect solutions from light.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C44H72O11 | CID 76958643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. US3310468A - Antifungal antibiotic this compound and process for the production thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Rutamycin in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism, quantifying two key parameters: the oxygen consumption rate (OCR), a measure of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1][2][3] The Seahorse XF Cell Mito Stress Test is a standard assay that utilizes sequential injections of mitochondrial inhibitors to dissect the key parameters of mitochondrial function.
Rutamycin is a potent and specific inhibitor of ATP synthase (also known as Complex V), a critical enzyme complex in the mitochondrial electron transport chain.[4][5] By blocking the F0 proton channel of ATP synthase, this compound inhibits the conversion of ADP to ATP, leading to a decrease in oxygen consumption.[5][6] This specific inhibition allows for the direct measurement of ATP-linked respiration and the calculation of proton leak, providing valuable insights into mitochondrial health and function. These application notes provide a detailed protocol for the use of this compound in Seahorse XF assays to assess mitochondrial function.
Principle of the Assay
The Seahorse XF Cell Mito Stress Test involves the sequential injection of three compounds to reveal a profile of mitochondrial respiration:
-
This compound (or Oligomycin): An ATP synthase inhibitor that separates basal respiration into its two main components: ATP-linked respiration and proton leak.
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): An uncoupling agent that collapses the mitochondrial membrane potential, disrupting the proton gradient and forcing the electron transport chain (ETC) to function at its maximum rate. This reveals the maximal respiration and spare respiratory capacity.
-
Rotenone and Antimycin A: A combination of a Complex I and a Complex III inhibitor, respectively. This mixture completely shuts down mitochondrial respiration, allowing for the determination of non-mitochondrial oxygen consumption.
By measuring the changes in OCR after each injection, a complete picture of the cell's bioenergetic profile can be obtained.
Data Presentation
The following table summarizes the expected quantitative changes in Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) following the sequential injection of mitochondrial inhibitors in a typical Seahorse XF Cell Mito Stress Test. The values presented are illustrative and can vary depending on the cell type, cell density, and experimental conditions.
| Parameter | Treatment | Expected Change in OCR | Expected Change in ECAR |
| Basal Respiration | None (before injections) | Baseline measurement | Baseline measurement |
| ATP-Linked Respiration | This compound (1.5 µM) | Decrease (30-70% of basal) | Slight increase or no change |
| Proton Leak | This compound (1.5 µM) | Remaining OCR after inhibition | Slight increase or no change |
| Maximal Respiration | FCCP (1.0 µM) | Increase (150-300% of basal) | Variable, may increase |
| Spare Respiratory Capacity | Calculated | (Maximal Respiration - Basal Respiration) | Not applicable |
| Non-Mitochondrial Respiration | Rotenone (0.5 µM) & Antimycin A (0.5 µM) | OCR drops to a minimal level | Variable |
Experimental Protocols
This protocol is adapted for a 96-well Seahorse XF instrument. Adjust volumes and cell numbers accordingly for other plate formats.
Materials
-
This compound (stock solution in DMSO, e.g., 1.5 mM)
-
FCCP (stock solution in DMSO, e.g., 1 mM)
-
Rotenone/Antimycin A mixture (stock solution in DMSO, e.g., 0.5 mM each)
-
Seahorse XF Base Medium (e.g., Agilent #103334-100)
-
Glucose (stock solution, e.g., 1 M)
-
Sodium Pyruvate (stock solution, e.g., 100 mM)
-
L-Glutamine (stock solution, e.g., 200 mM)
-
Seahorse XF Calibrant (Agilent #100840-000)
-
Seahorse XF96 Cell Culture Microplates
-
Seahorse XF96 Sensor Cartridge
Day 1: Cell Seeding
-
Cell Culture: Culture cells of interest under standard conditions until they reach the desired confluency for harvesting.
-
Harvest and Count Cells: Harvest cells using standard trypsinization or cell scraping methods. Perform a cell count and determine viability using a hemocytometer or automated cell counter. Cell viability should be >95%.
-
Seed Cells: Resuspend the cell pellet in the appropriate culture medium and seed the cells into a Seahorse XF96 cell culture microplate at a pre-determined optimal density. Optimal seeding density is cell-type dependent and should be determined empirically. A general starting range is 20,000 - 80,000 cells per well. Leave at least four corner wells for background correction (media only).
-
Incubate: Incubate the cell plate overnight in a 37°C, 5% CO2 incubator to allow for cell attachment and recovery.
Day 2: Seahorse XF Assay
-
Hydrate Sensor Cartridge: The day before the assay, hydrate the Seahorse XF96 sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 37°C incubator.
-
Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF assay medium. For a final volume of 50 mL, supplement Seahorse XF Base Medium with:
-
10 mM Glucose
-
1 mM Sodium Pyruvate
-
2 mM L-Glutamine Warm the assay medium to 37°C and adjust the pH to 7.4.
-
-
Prepare Inhibitor Working Solutions: Prepare working solutions of this compound, FCCP, and Rotenone/Antimycin A in the prepared assay medium at 10x the final desired concentration. For example, for a final concentration of 1.5 µM this compound, prepare a 15 µM working solution.
-
Medium Exchange: Remove the cell culture medium from the cell plate and gently wash the cells once with 150-200 µL of pre-warmed Seahorse XF assay medium. Add a final volume of 180 µL of assay medium to each well.
-
Incubate: Place the cell plate in a non-CO2 37°C incubator for 30-60 minutes to allow the cells to equilibrate with the assay medium.
-
Load Sensor Cartridge: Load the injector ports of the hydrated sensor cartridge with the prepared inhibitor working solutions according to the instrument's instructions. A typical injection sequence and volumes for a 96-well plate are:
-
Port A: 20 µL of 10x this compound solution
-
Port B: 22 µL of 10x FCCP solution
-
Port C: 25 µL of 10x Rotenone/Antimycin A solution
-
-
Run the Assay: Place the sensor cartridge and the cell plate into the Seahorse XF Analyzer and start the assay protocol. The instrument will perform a series of mix, wait, and measure cycles to determine the OCR and ECAR before and after each inhibitor injection.
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: Workflow for the Seahorse XF Cell Mito Stress Test using this compound.
Mechanism of this compound Action
Caption: this compound inhibits ATP synthase by binding to the F0 subunit.
References
- 1. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ATP-Linked Respiration Using Rutamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of rutamycin, a potent and specific inhibitor of ATP synthase, to quantify the portion of mitochondrial respiration that is directly coupled to ATP synthesis. This method is crucial for understanding cellular bioenergetics and identifying mitochondrial dysfunction in various research and drug development contexts.
Introduction
Mitochondrial respiration is a fundamental cellular process that generates the majority of cellular ATP through oxidative phosphorylation (OXPHOS). The oxygen consumption rate (OCR) is a key indicator of mitochondrial activity. However, not all oxygen consumption is coupled to ATP production. A portion of the proton motive force is dissipated as heat or used for other processes, collectively known as proton leak. To accurately assess the efficiency of mitochondrial energy production, it is essential to distinguish between ATP-linked respiration and proton leak.
This compound, an inhibitor of the F0 subunit of ATP synthase (Complex V), provides a reliable method to measure ATP-linked respiration.[1][2] By blocking the proton channel of ATP synthase, this compound prevents the utilization of the proton gradient for ATP synthesis. This leads to a decrease in the OCR, and the magnitude of this decrease is directly proportional to the rate of mitochondrial ATP production.[3][4] The remaining oxygen consumption after this compound treatment is attributed to proton leak and non-mitochondrial oxygen consumption.[5]
Key Applications
-
Assessment of Mitochondrial Function: Quantifying ATP-linked respiration provides a direct measure of the capacity of mitochondria to produce ATP, offering insights into overall mitochondrial health.[6]
-
Toxicology and Drug Screening: this compound can be used as a positive control for mitochondrial toxicity studies or to screen for compounds that impair mitochondrial ATP synthesis.[6]
-
Disease Modeling: In cellular models of diseases with mitochondrial involvement, such as neurodegenerative disorders and cancer, measuring ATP-linked respiration can elucidate disease mechanisms.[6]
-
Metabolic Research: Understanding the balance between ATP-linked respiration and proton leak is fundamental to metabolic research and understanding cellular energy homeostasis.
Experimental Protocols
The following protocols are designed for use with extracellular flux analyzers, such as the Agilent Seahorse XF platform, which allow for real-time measurement of OCR in live cells.
Protocol 1: Seahorse XF Cell Mito Stress Test
This assay is a standard method to assess key parameters of mitochondrial function, including ATP-linked respiration, by sequentially injecting mitochondrial inhibitors.
Materials and Reagents:
-
Cells of interest
-
Cell culture medium
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound (or Oligomycin)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Rotenone/Antimycin A mixture
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium Preparation: The day of the assay, warm the Seahorse XF assay medium to 37°C and adjust the pH to 7.4.
-
Cell Preparation: Remove the cell culture medium from the wells and wash the cells twice with the pre-warmed Seahorse XF assay medium. Finally, add the appropriate volume of assay medium to each well.
-
Incubation: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay to allow the temperature and pH to equilibrate.
-
Prepare Injector Cartridge:
-
Prepare stock solutions of the inhibitors in the assay medium at the desired final concentration (typically 10x the final well concentration).
-
Load the injector ports of the Seahorse XF sensor cartridge as follows:
-
Port A: this compound (or Oligomycin) (e.g., final concentration of 1.0 - 2.5 µM)
-
Port B: FCCP (e.g., final concentration of 0.5 - 2.0 µM, titrate for optimal concentration)
-
Port C: Rotenone/Antimycin A mixture (e.g., final concentration of 0.5 µM each)
-
-
-
Run the Assay: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibration plate with the cell plate and start the assay. The instrument will measure the basal OCR before sequentially injecting the inhibitors and measuring the OCR after each injection.[7]
Data Analysis:
The Seahorse XF software will generate a kinetic profile of OCR. The key parameters are calculated as follows:
-
Basal Respiration: The last OCR measurement before the first injection.
-
ATP-Linked Respiration: (Last OCR measurement before this compound injection) - (Minimum OCR measurement after this compound injection).[8]
-
Proton Leak: (Minimum OCR measurement after this compound injection) - (Minimum OCR measurement after Rotenone/Antimycin A injection).
-
Maximal Respiration: Maximum OCR measurement after FCCP injection.
-
Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration).
Data Presentation
The following table summarizes the expected quantitative data from a typical Seahorse XF Cell Mito Stress Test. The values are representative and will vary depending on the cell type and experimental conditions.
| Parameter | Description | Representative OCR (pmol O2/min) |
| Basal Respiration | The baseline oxygen consumption of the cells. | 150 |
| OCR after this compound | Oxygen consumption after inhibition of ATP synthase. | 50 |
| ATP-Linked Respiration | The portion of basal respiration used for ATP synthesis. | 100 |
| Proton Leak | The portion of basal respiration not coupled to ATP synthesis. | 40 |
| Maximal Respiration | The maximum oxygen consumption rate induced by an uncoupler (FCCP). | 300 |
| Spare Respiratory Capacity | The cell's ability to respond to an energetic demand. | 150 |
| Non-Mitochondrial Respiration | Oxygen consumption from sources other than mitochondria. | 10 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of a Seahorse XF Cell Mito Stress Test to measure ATP-linked respiration.
Caption: Workflow for measuring ATP-linked respiration.
Signaling Pathway: Electron Transport Chain and ATP Synthase
This diagram shows the components of the electron transport chain and the site of action for this compound.
References
- 1. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diacomp.org [diacomp.org]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. hpst.cz [hpst.cz]
Application Notes and Protocols for Rutamycin-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutamycin, a macrolide antibiotic, has demonstrated potent pro-apoptotic effects in various cancer cell lines. Its primary mechanism of action is the inhibition of mitochondrial F1Fo-ATP synthase, a critical enzyme in cellular energy metabolism. This inhibition disrupts cellular ATP production, leading to mitochondrial dysfunction and the activation of apoptotic signaling pathways. These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in cancer cells, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for relevant experimental assays.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to the F0 subunit of ATP synthase, obstructing the proton channel and thereby inhibiting ATP synthesis. This leads to a cascade of events culminating in programmed cell death:
-
Mitochondrial Dysfunction: Inhibition of ATP synthase leads to a decrease in the mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS).
-
Intrinsic Apoptosis Pathway Activation: The disruption of mitochondrial homeostasis triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome. This complex then activates the initiator caspase-9, which in turn activates effector caspases, such as caspase-3 and -7.
-
Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in inducing cell death in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| HT29 | Colon Adenocarcinoma | 5.6 µM (for Rutamarin) | 72 hours | [1] |
| Ca9-22 | Oral Squamous Carcinoma | ~10-20 µM (for Rapamycin) | 24 hours | [] |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | |
| HCT116 | Colon Cancer | Not Specified | Not Specified | |
| HeLa | Cervical Cancer | Not Specified | Not Specified |
Note: Data for this compound is limited in publicly available literature. The provided IC50 value for HT29 cells is for Rutamarin, a structurally related compound, and the value for Ca9-22 is for Rapamycin, which also affects pathways related to cell survival. These values can serve as a starting point for determining optimal concentrations of this compound.
| Parameter | Cell Line | This compound Concentration | Time Point | Result | Reference |
| Apoptotic Cells (%) | K562 | 150 µM | 48 hours | ~30% (early apoptosis) | |
| Apoptotic Cells (%) | K562 | 300 µM | 24 hours | Increased apoptosis | |
| Caspase-3/7 Activation | MCF-7 | 40, 80, 160 µg/mL | 72 hours | Dose-dependent increase | |
| Caspase-8 Activation | MCF-7 | 40, 80, 160 µg/mL | 72 hours | Dose-dependent increase | |
| Caspase-9 Activation | HT29 | Not Specified | Not Specified | Activated | [1] |
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis by inhibiting ATP synthase, leading to mitochondrial dysfunction and caspase activation.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: Workflow for investigating this compound-induced apoptosis in cancer cells.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.
Materials:
-
Cancer cells treated with this compound (as described in Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following this compound treatment for the desired time, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-old PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key apoptotic proteins following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).
Protocol 4: Caspase Activity Assay
Objective: To measure the activity of caspases (e.g., caspase-3/7, -8, -9) in this compound-treated cells.
Materials:
-
Cancer cells treated with this compound
-
Caspase-Glo® Assay Kit (or similar colorimetric/fluorometric assay kit)
-
Luminometer or microplate reader
Procedure:
-
Cell Lysis: Following this compound treatment in a 96-well plate, allow the plate to equilibrate to room temperature.
-
Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence (for Caspase-Glo®) or absorbance/fluorescence using a microplate reader.
-
Analysis: Calculate the fold change in caspase activity in treated cells compared to the vehicle control.
Conclusion
This compound presents a promising avenue for cancer therapy by specifically targeting mitochondrial ATP synthase and inducing apoptosis in cancer cells. The protocols and data provided in these application notes offer a framework for researchers and drug development professionals to investigate the apoptotic effects of this compound in various cancer models. Further research is warranted to establish a more comprehensive profile of its efficacy across a wider range of cancer types and to fully elucidate the downstream signaling events that govern its pro-apoptotic activity.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Rutamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutamycin is a macrolide antibiotic produced by Streptomyces rutgersensis.[1] Its primary mechanism of action is the potent and specific inhibition of the F0 subunit of mitochondrial F1F0-ATP synthase (also known as Complex V).[2][3] This enzyme is crucial for cellular energy production, as it utilizes the proton motive force generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate.[4][5] By blocking the proton channel of ATP synthase, this compound effectively uncouples oxidative phosphorylation from electron transport and halts mitochondrial ATP production.[1]
These application notes provide detailed protocols for a suite of in vitro assays designed to quantify the efficacy of this compound by measuring its impact on key mitochondrial functions and overall cell health. The assays are selected to provide a comprehensive profile of this compound's bioactivity, from direct target engagement to downstream cellular consequences.
Key In Vitro Assays for this compound Efficacy
The following assays are fundamental for characterizing the effects of this compound. For optimal results, it is recommended to perform these experiments in cell lines that are highly dependent on oxidative phosphorylation. This can be achieved by culturing cells in media where glucose is replaced with galactose, forcing them to rely on mitochondrial respiration for energy.[6]
ATP Production Assay
Principle: This assay directly measures the primary effect of this compound: the inhibition of ATP synthesis. Luciferase-based assays are highly sensitive and provide a quantitative measure of intracellular ATP levels. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing light, and the intensity of this luminescence is directly proportional to the ATP concentration.[7][8]
Experimental Protocol:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 4, 8, 12, or 24 hours).
-
Reagent Preparation: Prepare the ATP-releasing/luciferase reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®). Allow the reagent to equilibrate to room temperature.
-
Lysis and Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the reagent to each well (typically a 1:1 volume ratio with the culture medium).
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (wells with no cells) from all experimental readings. Normalize the data to the vehicle control to determine the percentage of ATP inhibition for each this compound concentration.
Oxygen Consumption Rate (OCR) Assay
Principle: This assay measures the rate of cellular respiration, a key indicator of mitochondrial function. This compound's inhibition of ATP synthase is expected to decrease the oxygen consumption linked to ATP production. The Seahorse XF Analyzer is a standard instrument for this measurement, which involves the sequential injection of different mitochondrial inhibitors to dissect the components of respiration.
Experimental Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.
-
Assay Preparation: The day of the assay, remove the growth medium and replace it with pre-warmed Seahorse XF assay medium supplemented with the appropriate substrates (e.g., pyruvate, glutamine, and glucose). Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
Compound Loading: Load the injector ports of the sensor cartridge with the compounds for the Mito Stress Test:
-
Port A: this compound (or Oligomycin as a control inhibitor of Complex V) to measure ATP-linked respiration.
-
Port B: FCCP (a protonophore that uncouples the mitochondrial membrane) to measure maximal respiration.
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors) to shut down all mitochondrial respiration and measure the non-mitochondrial component.
-
-
Instrument Calibration & Execution: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibration plate with the cell plate and initiate the assay protocol.
-
Data Analysis: The instrument software will calculate the Oxygen Consumption Rate (pmol/min) over time. Key parameters to analyze are:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-Linked Respiration: The decrease in OCR after the injection of this compound.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.[9]
-
Mitochondrial Membrane Potential (ΔΨm) Assay
Principle: The mitochondrial membrane potential (ΔΨm) is generated by the pumping of protons across the inner mitochondrial membrane by the electron transport chain and is essential for ATP synthesis.[10] this compound's inhibition of the F0 proton channel prevents the use of the proton gradient for ATP synthesis, which can lead to a hyperpolarization (increase) of the membrane potential.[10] This can be measured using fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.
Experimental Protocol (using TMRE):
-
Cell Culture and Treatment: Seed cells on a suitable plate (e.g., 96-well black, clear-bottom plate) or culture flask. Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., FCCP).[11]
-
Dye Loading: In the final 30 minutes of treatment, add TMRE dye to the culture medium at a final concentration of 20-500 nM. Incubate at 37°C, protected from light.
-
Washing (Optional but Recommended): Gently wash the cells with pre-warmed PBS or medium to remove excess dye and reduce background fluorescence.
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence microscope or a multi-well plate reader. For TMRE, use an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.[12]
-
Data Analysis: Quantify the mean fluorescence intensity for each condition. An increase in TMRE fluorescence intensity compared to the vehicle control indicates mitochondrial hyperpolarization, consistent with ATP synthase inhibition. A decrease indicates depolarization.
Cell Viability and Cytotoxicity Assays
Principle: Prolonged and severe inhibition of ATP production can lead to cell death. Cell viability assays like MTT (measures metabolic activity) or cytotoxicity assays like LDH release (measures membrane integrity) can quantify the downstream effects of this compound treatment.
Experimental Protocol (MTT Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose-range of this compound for an extended period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate spectrophotometer.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison. The following table provides an example of how to present efficacy data for an ATP synthase inhibitor like this compound.
| Assay | Cell Line | Parameter Measured | Treatment Duration | This compound IC50 (nM) | Key Observation |
| ATP Production | HepG2 (Galactose) | Intracellular ATP Level | 4 hours | 50 | Dose-dependent decrease in ATP. |
| Oxygen Consumption | A549 | ATP-Linked Respiration | 1 hour | 75 | Significant drop in OCR post-injection. |
| Mitochondrial Potential | Jurkat | TMRE Fluorescence | 2 hours | N/A | 40% increase in fluorescence at 100 nM. |
| Cell Viability (MTT) | PC-3 (Galactose) | Metabolic Activity | 48 hours | 120 | Decreased viability with prolonged exposure. |
| Cell Viability (MTT) | PC-3 (Glucose) | Metabolic Activity | 48 hours | >1000 | High resistance due to glycolytic metabolism.[6] |
Note: The values presented are illustrative and will vary based on the cell line, specific experimental conditions, and the purity of the compound.
Diagrams and Pathways
This compound's Mechanism of Action
The diagram below illustrates how this compound inhibits the F0F1 ATP synthase in the inner mitochondrial membrane, disrupting ATP production.
Caption: this compound blocks the F0 proton channel of ATP synthase.
General Experimental Workflow for ATP Assay
This workflow outlines the key steps for determining this compound's effect on cellular ATP levels.
Caption: Workflow for this compound efficacy testing via ATP assay.
Intrinsic Apoptosis Signaling Pathway
Inhibition of mitochondrial function is a potent trigger for the intrinsic pathway of apoptosis. This compound can initiate this cascade, leading to programmed cell death.
Caption: this compound can induce apoptosis via the intrinsic pathway.
References
- 1. This compound | C44H72O11 | CID 76958643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assembly of the mitochondrial membrane system. V. Properties of a dispersed preparation of the this compound-sensitive adenosine triphosphatase of yeast mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP synthase - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 11. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.com]
- 12. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Experimental Use of Rutamycin in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutamycin, also known as Oligomycin D, is a potent inhibitor of F₀F₁-ATP synthase, a critical enzyme in cellular bioenergetics. By binding to the F₀ subunit of the enzyme, this compound blocks the proton channel, thereby inhibiting ATP synthesis. This property makes it a valuable tool in neuroscience research to investigate the roles of mitochondrial function and energy metabolism in neuronal health and disease. In particular, this compound is utilized to model mitochondrial dysfunction observed in various neurodegenerative disorders, to study the downstream effects of ATP depletion, and to explore potential neuroprotective strategies. These application notes provide detailed protocols for the experimental use of this compound in neuronal cell cultures, focusing on the assessment of apoptosis, mitochondrial function, and cellular bioenergetics.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of mitochondrial ATP synthase. This inhibition leads to a cascade of downstream cellular events, including:
-
ATP Depletion: The most direct consequence of ATP synthase inhibition is a rapid decrease in cellular ATP levels, forcing neurons to rely on glycolysis for energy production.
-
Mitochondrial Hyperpolarization: Initially, the continued pumping of protons by the electron transport chain in the absence of ATP synthesis leads to an increase in the mitochondrial membrane potential.
-
Increased Reactive Oxygen Species (ROS) Production: The hyperpolarized state of the mitochondria can enhance the production of superoxide and other reactive oxygen species, leading to oxidative stress.
-
Induction of Apoptosis: Prolonged ATP depletion and oxidative stress can trigger the intrinsic apoptotic pathway, involving the release of cytochrome c from mitochondria and the activation of caspases.
Data Presentation
The following tables summarize quantitative data for the experimental use of this compound (Oligomycin) in neuronal research, extracted from various studies.
| Parameter | Cell Type | Concentration | Duration | Effect | Reference |
| ATP Depletion | Rat Cerebral Cortical Neurons | 5 nM | Not Specified | 75% decrease in ATP levels | [1] |
| Primary Cortical Neurons | 10 nM | 45 min | Significant ATP depletion | ||
| Human ESC-derived Neurons | 2 µM | 6 hours | Blockade of ATP synthase | ||
| Apoptosis Induction | Cultured Hippocampal Neurons | 1 µM | 30 min | Activation of dendritic local apoptotic signaling | [2] |
| Mitochondrial Membrane Potential | Cultured Hippocampal Neurons | 1 µM | Not Specified | Assessed mitochondrial membrane potential | |
| Synaptosomes | 20 µg/ml | 15 min | Potentiated depolarization of Δψm | ||
| Cell Viability | Rat Cerebral Cortical Neurons | 5 nM | Up to 16 hours | Loss of neuronal viability | [1] |
Experimental Protocols
Assessment of this compound-Induced Apoptosis by Western Blot
This protocol details the detection of the key apoptosis executioner protein, cleaved caspase-3, in neurons treated with this compound.
Materials:
-
Primary neuronal cell culture
-
This compound (Oligomycin A)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate primary neurons at a suitable density and allow them to adhere and mature. Treat the neurons with this compound at a final concentration of 1 µM for a time course of 0, 6, 12, and 24 hours. Include a vehicle-treated control group (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescence substrate and visualize the protein bands using an imaging system. The appearance of a band at ~17/19 kDa indicates the presence of cleaved caspase-3.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential in this compound-treated neurons.
Materials:
-
Primary neuronal cell culture on glass-bottom dishes
-
This compound
-
TMRM stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Confocal microscope with live-cell imaging capabilities
Protocol:
-
Cell Preparation: Plate neurons on glass-bottom dishes suitable for microscopy.
-
TMRM Loading:
-
Prepare a fresh working solution of TMRM in HBSS at a final concentration of 25 nM.
-
Wash the cells twice with HBSS.
-
Incubate the cells with the TMRM working solution for 40 minutes at room temperature, protected from light.[3]
-
-
This compound Treatment: After the TMRM incubation, replace the loading solution with fresh HBSS containing 1 µM this compound. As a positive control for depolarization, a separate group of cells can be treated with a mitochondrial uncoupler like FCCP (e.g., 1 µM).
-
Live-Cell Imaging:
-
Immediately place the dish on the stage of a confocal microscope equipped with a 560 nm laser for excitation and an emission filter above 580 nm.[3]
-
Acquire images at regular intervals (e.g., every 5 minutes) for a desired duration to monitor the change in TMRM fluorescence.
-
-
Data Analysis: Quantify the fluorescence intensity within the mitochondria of individual neurons over time. An initial increase in TMRM fluorescence is expected upon this compound treatment due to mitochondrial hyperpolarization, followed by a potential decrease as the mitochondrial integrity is compromised over a longer period.
Quantification of Reactive Oxygen Species (ROS) Production
This protocol uses the cell-permeable dye 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in neurons treated with this compound.
Materials:
-
Primary neuronal cell culture
-
This compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
HBSS or other suitable buffer
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Cell Treatment: Plate neurons in a multi-well plate. Treat the cells with 1 µM this compound for various time points (e.g., 30 minutes, 1 hour, 2 hours).
-
DCFH-DA Loading:
-
Prepare a working solution of DCFH-DA in HBSS at a final concentration of 10 µM.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[4]
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.[4] Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis: Normalize the fluorescence intensity of the this compound-treated groups to the vehicle-treated control group to determine the fold change in ROS production.
Analysis of Neuronal Bioenergetics using Seahorse XF Analyzer
The Seahorse XF Mito Stress Test is a standard method to assess mitochondrial function. This compound (Oligomycin) is a key component of this assay.
Materials:
-
Primary neuronal cell culture in a Seahorse XF plate
-
Seahorse XF Analyzer
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Assay Medium
Protocol:
-
Cell Plating: Seed neurons in a Seahorse XF cell culture microplate at an optimized density and allow them to form a uniform monolayer.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit. This compound (Oligomycin) is typically injected first.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the analyzer with the loaded sensor cartridge.
-
Place the cell plate into the analyzer.
-
Run the Mito Stress Test protocol, which involves sequential injections of:
-
Oligomycin (this compound): To inhibit ATP synthase (Complex V). The resulting decrease in oxygen consumption rate (OCR) represents the ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, inducing maximal respiration.
-
Rotenone and Antimycin A: Inhibitors of Complex I and III, respectively, to shut down mitochondrial respiration completely and reveal the non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Treatment with this compound will specifically demonstrate the proportion of oxygen consumption dedicated to ATP synthesis.
Visualizations
Caption: Signaling pathway of this compound-induced neuronal apoptosis.
Caption: Experimental workflow for studying this compound in neurons.
Caption: Logical relationships in this compound neuroscience research.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Rutamycin Concentration for Specific Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Rutamycin concentration for your specific cell line experiments. All recommendations are based on established scientific protocols and literature.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a macrolide antibiotic that acts as a potent and specific inhibitor of mitochondrial F₀F₁ ATP synthase (also known as complex V).[1] It binds to the F₀ subunit of the complex, which is embedded in the inner mitochondrial membrane. This binding event blocks the translocation of protons across the membrane, a critical step for the synthesis of ATP from ADP and inorganic phosphate.[1] Consequently, this compound disrupts oxidative phosphorylation and inhibits cellular respiration linked to ATP production.
Q2: Why is it crucial to determine the optimal this compound concentration for each cell line?
A2: The sensitivity to any antibiotic, including this compound, can vary significantly between different cell lines.[2] This variability can be attributed to differences in cell membrane permeability, metabolic rates, expression levels of efflux pumps, and the inherent reliance of a cell line on oxidative phosphorylation for energy production. Using a concentration that is too low may result in incomplete inhibition of ATP synthase, leading to inconclusive or misleading experimental results. Conversely, a concentration that is too high can induce off-target effects or rapid cytotoxicity, masking the specific effects of mitochondrial inhibition. Therefore, determining the optimal concentration for each cell line is essential for obtaining accurate and reproducible data.
Q3: What is a "kill curve" and how does it help in determining the optimal this compound concentration?
A3: A kill curve, also known as a cytotoxicity or dose-response assay, is a fundamental experiment to determine the effective concentration of a cytotoxic agent like this compound. It involves exposing a cell line to a range of drug concentrations over a specific period.[3] By measuring cell viability at each concentration, you can determine the minimum concentration required to achieve the desired effect, such as complete cell death or a specific level of growth inhibition (e.g., IC50 - the concentration that inhibits 50% of cell viability). This allows you to select a working concentration that is both effective and minimizes the risk of off-target effects.
Q4: What are the typical concentration ranges for inhibitors of mitochondrial respiration like this compound?
A4: The effective concentration of mitochondrial inhibitors can vary widely depending on the specific compound and the cell line. For Oligomycin, a closely related ATP synthase inhibitor, concentrations ranging from 100 ng/mL to 10 µM have been used in various cancer and non-cancer cell lines to achieve complete inhibition of oxidative phosphorylation.[4][5] For initial experiments with this compound, a similar range can be used as a starting point for optimization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cellular respiration (e.g., no change in Oxygen Consumption Rate - OCR). | 1. This compound concentration is too low. 2. Compound degradation. 3. Cell line is resistant or has a highly glycolytic phenotype. 4. Incorrect assay setup. | 1. Perform a dose-response curve (kill curve) to determine the optimal concentration. Start with a broad range (e.g., 100 nM to 50 µM) to identify the effective range for your specific cell line.2. Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light.3. Confirm the metabolic phenotype of your cell line. If cells are highly glycolytic, the effect of inhibiting oxidative phosphorylation on overall viability might be less pronounced.4. Review your experimental protocol. Ensure correct reagent preparation, cell seeding density, and instrument settings (e.g., for Seahorse XF Analyzer). |
| High variability in results between replicate wells or experiments. | 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Incomplete dissolution of this compound. 4. Cellular stress. | 1. Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell numbers.2. Avoid using the outer wells of the plate for treatment groups. Fill them with sterile media or PBS to maintain humidity.3. Ensure this compound is completely dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture medium. Vortex thoroughly.4. Handle cells gently during seeding and media changes to minimize stress. |
| Unexpected increase in OCR after this compound addition in a Seahorse XF Mito Stress Test. | 1. Technical artifact with the instrument or sensor cartridge. 2. Off-target effects at very high concentrations. 3. Presence of a sub-population of resistant cells. | 1. Inspect the sensor cartridge for any defects. Ensure proper calibration of the Seahorse XF Analyzer.2. Lower the this compound concentration. An unexpected increase in OCR is not a typical response to ATP synthase inhibition.3. Analyze cell morphology and consider single-cell cloning to isolate a sensitive population. |
| Significant cell death observed at concentrations intended for metabolic studies. | 1. The chosen concentration is too high for the specific cell line. 2. Prolonged exposure to the inhibitor. 3. The cell line is highly dependent on oxidative phosphorylation for survival. | 1. Perform a detailed cytotoxicity assay to determine the IC50 value. Use a concentration below the IC50 for metabolic studies.2. Conduct a time-course experiment to determine the optimal incubation time. Shorter exposure times may be sufficient to inhibit respiration without inducing widespread cell death.3. This may be an expected outcome. If the goal is to study the effects of ATP depletion-induced apoptosis, this observation is relevant. |
| Contradictory results with previous literature. | 1. Differences in cell line passage number and source. 2. Variations in cell culture media and supplements. 3. Different experimental protocols and endpoint measurements. | 1. Use low-passage cells from a reputable source. High-passage cells can exhibit altered phenotypes.[5]2. Standardize your cell culture conditions. Document the media formulation, serum percentage, and any additives.3. Carefully compare your protocol with the published methods. Pay close attention to details such as incubation times, reagent concentrations, and the specific assays used. |
Quantitative Data Summary
The following table summarizes reported effective concentrations of Oligomycin, a closely related ATP synthase inhibitor, in various cell lines. This data can serve as a starting point for optimizing this compound concentration. Note: It is crucial to empirically determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Inhibitor | Concentration | Observed Effect | Citation(s) |
| Various Cancer Cell Lines | Oligomycin | 100 ng/mL | Complete inhibition of oxidative phosphorylation. | [5] |
| H9c2 (rat heart myoblasts) | Oligomycin | 5 µM | Inhibition of mitochondrial respiration. | [6] |
| Primary RPE (retinal pigment epithelium) | Oligomycin | 2.5 µM | Inhibition of mitochondrial respiration. | |
| A549 (human lung carcinoma) | Oligomycin | 10 µM | Inhibition of mitochondrial ATP production. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cytotoxicity Assay (Kill Curve)
Objective: To determine the IC50 value and the minimum concentration of this compound that causes complete cell death for a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours. A typical seeding density is 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C and 5% CO₂.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 nM to 50 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. It is recommended to perform each concentration in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using your chosen method. For example, for an MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a dedicated solubilizer) to each well and mix thoroughly.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing Mitochondrial Respiration using a Seahorse XF Analyzer
Objective: To measure the effect of this compound on the key parameters of mitochondrial respiration.
Materials:
-
Your cell line of interest
-
Seahorse XF Cell Culture Microplate
-
Complete cell culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound, Oligomycin (as a control), FCCP, and Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
Seed your cells in a Seahorse XF Cell Culture Microplate at the optimal density determined for your cell line.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for at least 1 hour before the assay.
-
-
Compound Loading:
-
Prepare the inhibitor solutions in the assay medium at the desired final concentrations.
-
Load the sensor cartridge ports with the compounds in the following order for a standard Mito Stress Test:
-
Port A: this compound (or Oligomycin as a positive control)
-
Port B: FCCP (an uncoupler to measure maximal respiration)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors to shut down mitochondrial respiration)
-
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and start the assay.
-
The instrument will measure the basal OCR, then sequentially inject the compounds and measure the OCR after each injection.
-
-
Data Analysis:
-
The Seahorse XF software will automatically calculate key parameters of mitochondrial function, including:
-
Basal Respiration
-
ATP-linked Respiration (the decrease in OCR after this compound/Oligomycin injection)
-
Maximal Respiration (the OCR after FCCP injection)
-
Spare Respiratory Capacity
-
-
Visualizations
References
- 1. This compound | C44H72O11 | CID 76958643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Side Effects of Culture Media Antibiotics on Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Rutamycin solubility and stability in DMSO and culture media
This technical support center provides guidance on the solubility and stability of Rutamycin in DMSO and cell culture media for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and other common organic solvents such as lower alcohols, lower esters, ketones, and chloroform.[1] It is relatively insoluble in water and hydrocarbon solvents. For cell culture experiments, sterile DMSO is the recommended solvent for preparing stock solutions.
Q2: How should I prepare a stock solution of this compound in DMSO?
It is advisable to prepare a concentrated stock solution of this compound in DMSO. While a specific maximum solubility is not consistently reported, it is generally soluble in DMSO.[1] A common practice for compounds with similar characteristics is to start with a concentration of 10-20 mg/mL. To ensure complete dissolution, gentle warming and vortexing may be applied. Always use high-purity, sterile DMSO for cell culture applications.
Q3: What is the stability of this compound in DMSO?
This compound stock solutions in DMSO are stable for over two years when stored properly.[1] For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), store the stock solution at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I dissolve this compound directly in cell culture media?
No, it is not recommended to dissolve this compound directly in aqueous-based cell culture media due to its poor water solubility.[1] Attempting to do so will likely result in precipitation and an inaccurate final concentration in your experiment.
Q5: How do I prepare a working solution of this compound in cell culture media?
To prepare a working solution, the concentrated DMSO stock solution should be serially diluted in the desired cell culture medium to the final experimental concentration. It is crucial to add the DMSO stock solution to the culture medium dropwise while gently mixing to facilitate dispersion and minimize precipitation. The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.
Q6: What is the stability of this compound in cell culture media?
The stability of this compound in cell culture media at 37°C has not been extensively documented in publicly available literature. The stability of antibiotics in culture media can be influenced by factors such as pH, temperature, and media components, with some antibiotics showing significant degradation over time.[2][3] Therefore, it is recommended to prepare fresh working solutions of this compound in culture media for each experiment. For long-term experiments, the media should be replaced with freshly prepared this compound-containing media at regular intervals to maintain a consistent effective concentration.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation observed when diluting DMSO stock in culture media. | The final concentration of this compound exceeds its solubility limit in the aqueous media. | - Prepare a more diluted working solution. - Increase the final percentage of DMSO in the media (ensure it remains below toxic levels for your specific cell line). - Add the DMSO stock to the media slowly while vortexing or stirring. |
| Inconsistent experimental results between batches. | - Degradation of this compound in the DMSO stock solution due to improper storage. - Instability of this compound in the culture media during the experiment. | - Ensure proper storage of the DMSO stock solution at -20°C in single-use aliquots. - Prepare fresh working solutions in culture media for each experiment. - For longer experiments, replenish the media with fresh this compound at regular intervals. |
| Cell toxicity observed in the vehicle control (DMSO alone). | The final concentration of DMSO is too high for the cell line being used. | - Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line. - Reduce the final DMSO concentration in your experiments to a non-toxic level (typically ≤ 0.1% to 0.5%). |
Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | Soluble[1] | A specific quantitative value is not consistently reported. |
| Lower Alcohols | Soluble[1] | |
| Lower Esters | Soluble[1] | |
| Ketones | Soluble[1] | |
| Chloroform | Soluble[1] | |
| Water | Relatively Insoluble[1] |
Table 2: this compound Stability in DMSO Stock Solution
| Storage Condition | Duration | Stability |
| 0 - 4°C | Short-term (days to weeks) | Stable[1] |
| -20°C | Long-term (months to years) | Stable for >2 years[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex the tube until the this compound is completely dissolved. If necessary, warm the solution slightly (e.g., in a 37°C water bath) to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Materials:
-
This compound DMSO stock solution
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration will be non-toxic to the cells (e.g., ≤ 0.5%).
-
While gently vortexing or swirling the tube of culture medium, add the calculated volume of the this compound DMSO stock solution dropwise.
-
Continue to mix the solution for a few seconds to ensure homogeneity.
-
Use the freshly prepared working solution immediately for your cell culture experiment.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Rutamycin Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rutamycin. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Oligomycin D, is a macrolide antibiotic produced by the bacterium Streptomyces rutgersensis.[1][2] Its primary mechanism of action is the potent and specific inhibition of the F₀ subunit of F₁F₀-ATP synthase (also known as Complex V) in the inner mitochondrial membrane.[2] By blocking the proton channel of this complex, this compound prevents the influx of protons into the mitochondrial matrix, which in turn inhibits the synthesis of ATP via oxidative phosphorylation.[1][2] This action effectively uncouples the electron transport chain from ATP production.[1]
Q2: How should I prepare, store, and handle this compound?
Proper handling and storage are critical for maintaining the potency and stability of this compound. Key properties and recommendations are summarized below.
| Property | Recommendation | Citation(s) |
| Molecular Formula | C₄₄H₇₂O₁₁ | [1] |
| Molecular Weight | ~777.05 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Stock Solution Storage | Prepare stock solutions in DMSO (e.g., 10 mM).[3] Aliquot into single-use vials and store at -20°C for long-term stability (months to years).[1][4] Avoid repeated freeze-thaw cycles. | [1][3][4] |
| Dry Compound Storage | Store in a dry, dark place. For short-term (days to weeks), 0-4°C is acceptable. For long-term (months to years), -20°C is recommended. | [1] |
Q3: What is a typical working concentration for this compound in cell-based assays?
The optimal working concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment. However, typical concentrations for common assays provide a starting point.
| Assay Type | Typical Starting Concentration Range | Notes | Citation(s) |
| Mitochondrial Stress Test (Seahorse) | 0.5 - 10 µM | A concentration that maximally inhibits ATP-linked respiration without causing significant off-target toxicity should be used. 1-2 µM is often sufficient. | [3] |
| ATP Synthesis Inhibition | 1 - 10 µM | The concentration required for complete inhibition can vary. Titration is highly recommended. | [5] |
| Cell Viability / Cytotoxicity | 0.1 - 25 µM | Effects are highly dependent on the cell line's reliance on oxidative phosphorylation and the duration of exposure. | [3] |
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Mitochondrial Respiration Assays
Mitochondrial stress tests, often performed using an extracellular flux analyzer (e.g., Seahorse XF), are a primary application for this compound.[6] Unexpected results can often be traced to experimental setup or cell health.
Q: My Oxygen Consumption Rate (OCR) does not decrease as expected after injecting this compound. What could be wrong?
An insufficient drop in OCR after this compound injection suggests that ATP-linked respiration is minimal or that the inhibitor is not working effectively.
Possible Causes & Solutions:
-
Inactive Compound: The this compound stock may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare a fresh stock solution from a dry powder and re-run the experiment.[1]
-
Low ATP Demand: The cells may have a very low basal ATP demand or may be primarily glycolytic, meaning they do not heavily rely on mitochondrial respiration for ATP production. This is common in some cancer cell lines. The small drop in OCR you observe may accurately reflect their metabolic state.
-
Cell Health: If cells are stressed or the mitochondrial membrane is depolarized, they cannot maintain the proton gradient required for ATP synthesis. Consequently, there is little to no ATP-linked respiration for this compound to inhibit. Ensure optimal cell seeding density and gentle handling.[6]
Issue 2: Discrepancies in Cell Viability Data
Q: My MTT assay shows stable or even increased cell "viability" after treatment with this compound, which is counterintuitive. Why is this happening?
This is a common artifact when using metabolic assays with mitochondrial inhibitors. The MTT assay measures the activity of cellular oxidoreductases that convert the tetrazolium salt (MTT) into a colored formazan product.[7]
-
Mechanism of Interference: Mitochondrial inhibitors like this compound alter the metabolic state of the cell, including the NAD+/NADH ratio.[7] This can directly affect the rate of MTT reduction, independent of the actual number of viable cells. This interference can lead to a significant over- or underestimation of cell viability.[7][8]
-
Recommendation: Do not rely solely on tetrazolium-based assays (MTT, XTT, WST-1) when assessing the effects of mitochondrial inhibitors.[7] Corroborate your findings with a non-metabolic viability assay.
| Assay Type | Principle | Suitability with this compound | Citation(s) |
| Tetrazolium Dyes (MTT, XTT) | Measures metabolic activity (reductase function) | Low . Prone to artifacts and misinterpretation due to direct metabolic perturbation. | [7][8] |
| Trypan Blue / PI Exclusion | Measures cell membrane integrity | High . A direct measure of cell death; unaffected by metabolic state. | [8][9] |
| Crystal Violet Staining | Stains DNA of adherent cells | High . Measures the number of remaining cells; good for endpoint assays. | |
| ATP-based Assays (e.g., CellTiter-Glo) | Measures total ATP content | Use with Caution . This compound directly inhibits ATP synthesis, so results will reflect this inhibition, not necessarily cell number. Can be used to confirm the mechanism of action. | [10] |
Issue 3: Suspected Off-Target Effects
Q: How can I determine if the observed cellular effects are due to on-target ATP synthase inhibition or potential off-target effects?
While this compound is a well-characterized ATP synthase inhibitor, all small molecules have the potential for off-target effects.[11][12] A logical workflow can help distinguish on-target from off-target activity.
Experimental Protocols
Protocol 1: General Method for Seahorse XF Cell Mito Stress Test
This protocol provides a general workflow for assessing mitochondrial function using this compound as an ATP synthase inhibitor.[6]
-
Cell Seeding: Plate cells in a Seahorse XF cell culture plate and allow them to adhere, forming a consistent monolayer. Optimize cell density for your specific cell type to ensure the OCR is within the instrument's optimal detection range.
-
Reagent Preparation:
-
Prepare assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.[13]
-
Prepare concentrated stocks of inhibitors in the assay medium. For a typical experiment, you will need:
-
Port A: this compound (or Oligomycin) (e.g., 1.0 - 2.0 µM final concentration).
-
Port B: FCCP (an uncoupler, e.g., 1.0 - 2.0 µM final concentration).
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors, e.g., 0.5 µM final concentration each).[6]
-
-
-
Assay Execution:
-
Replace the cell culture medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO₂ incubator for 30-60 minutes.[6]
-
Load the prepared inhibitors into the sensor cartridge and calibrate the instrument.
-
Run the assay. The instrument will measure baseline OCR, then sequentially inject the inhibitors and measure OCR after each injection.[6]
-
-
Data Analysis:
-
Basal Respiration: The initial OCR before injections.
-
ATP-Linked Respiration: The decrease in OCR after this compound injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Non-Mitochondrial Respiration: The remaining OCR after Rotenone/Antimycin A injection.
-
Protocol 2: ATP Synthase Activity Assay (Colorimetric)
This protocol describes a method to directly measure the activity of immunocaptured ATP synthase from a sample homogenate.[5]
-
Sample Preparation: Homogenize tissue or cell samples and perform centrifugation to isolate a mitochondrial fraction. Resuspend the sample and determine the total protein concentration.[5]
-
Immunocapture: Add diluted samples (e.g., 5.5 mg/mL protein concentration) to microplate wells pre-coated with an anti-ATP synthase monoclonal antibody. Incubate for 3 hours at room temperature to allow the enzyme to be captured.[5]
-
Wash: Empty the wells and wash thoroughly to remove unbound components.[5]
-
Activity Measurement:
-
Add a reagent mixture containing ATP and a coupled enzyme system (pyruvate kinase and lactate dehydrogenase).
-
ATP synthase hydrolyzes ATP to ADP. This ADP production is coupled to the oxidation of NADH to NAD⁺, which is monitored as a decrease in absorbance at 340 nm.[5]
-
-
Data Acquisition: Use a plate reader to measure the change in absorbance at 340 nm kinetically (e.g., every 1 minute for 60-120 minutes) at 30°C.[5]
-
Confirmation: The specificity of the activity can be confirmed by running a parallel reaction in the presence of this compound, which should inhibit the measured rate of NADH oxidation.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C44H72O11 | CID 76958643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays After Rutamycin Treatment
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for performing cell viability assays on cells treated with Rutamycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it impact cell viability assays?
This compound is a macrolide antibiotic that acts as a potent and specific inhibitor of mitochondrial F1F0-ATPase (ATP synthase), a critical enzyme complex in oxidative phosphorylation.[1] By blocking this enzyme, this compound effectively halts the production of ATP through cellular respiration. This disruption of cellular energy metabolism can directly lead to cell death but also creates significant challenges for accurately measuring cell viability, as many common assays are dependent on the metabolic activity that this compound itself inhibits.
Q2: My MTT or XTT assay shows stable or even increased "viability" after this compound treatment, which contradicts my expectations of cell death. What could be the cause?
This is a common artifact when using tetrazolium-based assays (like MTT, XTT, MTS) with mitochondrial inhibitors. These assays measure viability by monitoring the reduction of a tetrazolium salt (e.g., yellow MTT) to a colored formazan product by cellular dehydrogenases and reductases. Mitochondrial inhibitors can cause a state of reductive stress, leading to an accumulation of cellular reducing agents (NADH, NADPH). This can artificially enhance the reduction of the assay reagent, resulting in a stronger color signal that is misinterpreted as higher viability.[2][3] Therefore, an increase in color may reflect a change in the metabolic state rather than an increase in the number of living cells.[4]
Q3: Which cell viability assays are recommended for use after this compound treatment?
Given the direct interference of this compound with mitochondrial metabolism, it is crucial to use assays that do not rely on reductase activity. The following methods are recommended:
-
ATP-Based Assays: These assays directly measure the intracellular ATP concentration using a luciferase-luciferin reaction, which generates a luminescent signal.[5] Since this compound's primary action is to deplete ATP, this method provides a direct and highly relevant measure of its cytotoxic effect.[6]
-
Crystal Violet Assay: This simple, colorimetric method stains the DNA and proteins of adherent cells.[7][8] The amount of dye retained is proportional to the number of attached, and therefore viable, cells.[9] This assay is independent of metabolic activity and provides a reliable measure of cell number.[8]
-
Membrane Integrity Assays: Assays like Trypan Blue exclusion or those using fluorescent dyes (e.g., Propidium Iodide) distinguish live from dead cells based on whether the cell membrane is intact.[10][11] These are direct measures of cell death and are not affected by metabolic changes.
Q4: Can I still use an MTT or other tetrazolium-based assay? What precautions should I take?
While not ideal, if you must use a tetrazolium-based assay, it is critical to validate your results with an orthogonal method (one that relies on a different biological principle, such as an ATP or Crystal Violet assay). Be aware that these assays may overestimate viability due to metabolic reprogramming induced by the treatment.[2]
Troubleshooting Guide for Common Issues
| Assay Type | Problem | Potential Cause(s) | Recommended Solution(s) |
| MTT / XTT / MTS | Unexpectedly high absorbance (suggesting high viability) | This compound-induced reductive stress enhances formazan production.[3] | Validate results with a non-metabolic assay (e.g., ATP-based or Crystal Violet).[2] Use lower, non-saturating concentrations of the tetrazolium reagent. |
| High background signal | Chemical reaction between the compound and the assay reagent.[12] Phenol red in the culture medium can interfere with absorbance readings.[12] | Run controls with this compound and the assay reagent in cell-free media. Use phenol red-free medium during the assay incubation step.[12] | |
| ATP-Based Assays | Very low or no signal across all wells | Low cell number. Rapid degradation of ATP after lysis. Inefficient cell lysis.[13] | Ensure sufficient cell numbers are seeded. Use a lysis buffer that effectively inactivates ATPases. Ensure complete mixing and follow kit instructions precisely.[13] |
| Crystal Violet | Inconsistent staining or high variability | Incomplete washing, leaving residual dye. Cells detaching during washing steps. Uneven cell seeding.[14] | Wash wells gently but thoroughly.[14] For weakly adherent cells, consider skipping the water wash and proceeding directly to drying. Optimize initial cell seeding density to ensure a uniform monolayer.[7] |
| Low absorbance readings | Too few cells were seeded initially.[13] Significant cell death and detachment occurred before fixation. | Perform a cell titration to determine the optimal seeding density. Ensure the assay is performed at an appropriate time point to capture cell death. |
Experimental Protocols
ATP-Based Cell Viability Assay (Example using a Luminescent Kit)
This protocol is a general guideline; always refer to the manufacturer's instructions for your specific kit.[5]
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and culture for 24 hours.
-
Treatment: Add various concentrations of this compound (and vehicle controls) to the wells and incubate for the desired exposure time.
-
Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[5]
-
Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5]
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measurement: Read the luminescence using a plate luminometer. The signal is directly proportional to the ATP concentration.[6]
Crystal Violet Staining for Cell Viability
This method is suitable for adherent cell lines.[7]
-
Cell Plating: Seed cells in a clear, flat-bottomed 96-well plate and incubate for 18-24 hours to allow for cell attachment.[7]
-
Treatment: Remove the medium and add fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for the specified treatment period.
-
Fixation: Carefully aspirate the medium. Gently wash the cells once with 1X PBS. Add 100 µL of 100% methanol to each well and incubate for 10 minutes at room temperature to fix the cells.[14]
-
Staining: Aspirate the methanol. Add 50-100 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.[7]
-
Washing: Gently wash the plate with tap water until the water runs clear. Invert the plate on a paper towel and tap gently to remove excess water.[7]
-
Solubilization: Allow the plate to air dry completely. Add 100 µL of a solubilization solution (e.g., 10% acetic acid or methanol) to each well and incubate on a shaker for 15-30 minutes until the color is uniform.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]
Visualizations
Caption: Mechanism of this compound action on mitochondrial ATP synthesis.
Caption: Decision workflow for selecting a cell viability assay.
References
- 1. This compound | C44H72O11 | CID 76958643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ch.promega.com [ch.promega.com]
- 6. ATP cell viability assay | RE-Place [re-place.be]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. blog.quartzy.com [blog.quartzy.com]
- 11. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tpp.ch [tpp.ch]
Rutamycin Stability and Storage: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage and handling of Rutamycin to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your this compound samples throughout your research.
Troubleshooting Guide: Common Issues with this compound Storage
This guide addresses specific problems that may arise during the storage and handling of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage temperature. | Store this compound solid at -20°C for long-term storage and 0-4°C for short-term storage. Solutions should be stored at -20°C for long-term use (up to 3 months) and 0-4°C for short-term use (days to weeks).[1][2] Aliquot solutions to avoid repeated freeze-thaw cycles. |
| Exposure to light. | This compound is light-sensitive. Store both solid and stock solutions in the dark, for example, by using amber vials or wrapping containers in aluminum foil.[1][2] | |
| Hydrolysis due to inappropriate pH of the solvent. | Macrolide antibiotics like this compound are susceptible to hydrolysis, especially at acidic (below pH 5) and basic (above pH 8) conditions.[3] Prepare stock solutions in a suitable, pH-neutral solvent like DMSO or ethanol.[1][2] | |
| Visible changes in the appearance of the solid or solution (e.g., discoloration) | Photodegradation or chemical decomposition. | Discard the product if any change in appearance is observed. Ensure storage conditions are strictly followed, particularly protection from light and appropriate temperatures. |
| Precipitation of this compound in stock solution upon thawing | Poor solubility or solvent evaporation. | Ensure the solvent is appropriate and the concentration is not above its solubility limit. When preparing for use, allow the vial to equilibrate to room temperature before opening to minimize condensation. Gently vortex to redissolve if necessary. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
For long-term storage (months to years), solid this compound should be stored in a dry, dark place at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C under the same dry and dark conditions.[1]
2. How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol.[1][2] To prepare a stock solution, reconstitute the lyophilized powder in the desired solvent. For long-term storage, it is recommended to store stock solutions in aliquots at -20°C for up to 3 months to maintain potency.[1] For short-term use, solutions can be stored at 0-4°C for a few days to a week.[1] Always protect solutions from light.
3. Is this compound sensitive to light?
Yes, this compound and related compounds like Oligomycin are light-sensitive.[1][2] Exposure to light can lead to photodegradation and loss of activity. It is crucial to store both the solid compound and its solutions in light-protecting containers, such as amber vials, or by wrapping the containers in aluminum foil.
4. What is the stability of this compound in aqueous solutions?
This compound, as a macrolide antibiotic, is susceptible to hydrolysis of its lactone ring in aqueous solutions, particularly at acidic or alkaline pH.[3] It is more stable at a neutral pH. For experimental purposes, it is advisable to prepare fresh dilutions in aqueous buffers from a stock solution in an organic solvent (e.g., DMSO) immediately before use.
5. Can I repeatedly freeze and thaw my this compound stock solution?
It is not recommended to subject this compound solutions to multiple freeze-thaw cycles as this can lead to degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.[1]
Degradation Pathways and Prevention
This compound can degrade through several pathways. Understanding these can help in taking appropriate preventative measures.
Experimental Protocols
Below are generalized protocols for assessing the stability of this compound under various stress conditions. These are based on established guidelines for antibiotic stability testing, such as those from the International Council for Harmonisation (ICH).
Protocol 1: Hydrolytic Stability Assessment
This experiment evaluates the stability of this compound in acidic, neutral, and alkaline aqueous conditions.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate organic solvent like DMSO.
-
Prepare three sets of aqueous solutions: 0.1 M hydrochloric acid (acidic), purified water (neutral), and 0.1 M sodium hydroxide (alkaline).
-
-
Incubation:
-
Add a small volume of the this compound stock solution to each of the three aqueous solutions to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
-
Sampling and Analysis:
-
Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the acidic and alkaline samples.
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify the remaining amount of intact this compound.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Protocol 2: Photostability Assessment (ICH Q1B Guideline)
This experiment assesses the impact of light exposure on the stability of this compound.
Methodology:
-
Sample Preparation:
-
Prepare samples of solid this compound and a solution of this compound (e.g., in DMSO).
-
Place the samples in chemically inert, transparent containers.
-
Prepare parallel samples wrapped in aluminum foil to serve as dark controls.
-
-
Light Exposure:
-
Expose the samples to a light source that provides a standardized output, as specified in ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Place the dark controls alongside the exposed samples in the same environment to monitor for any thermal degradation.
-
-
Analysis:
-
After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating HPLC-UV method.
-
-
Data Interpretation:
-
Compare the chromatograms of the exposed and dark control samples.
-
Identify and quantify any degradation products formed due to light exposure.
-
Calculate the percentage loss of this compound in the exposed sample compared to the dark control.
-
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides general stability information for this compound and the closely related macrolide, Oligomycin. Researchers should perform their own stability studies for their specific experimental conditions.
Table 1: General Stability of this compound and Oligomycin
| Compound | Form | Storage Condition | Duration | Stability | Reference |
| This compound | Solid | 0-4°C, dry, dark | Days to weeks | Stable | [1] |
| Solid | -20°C, dry, dark | Months to years | Stable | [1] | |
| Solution (in DMSO) | 0-4°C, dark | Days to weeks | Stable | [1] | |
| Solution (in DMSO) | -20°C, dark | Up to 3 months | Stable | [1] | |
| Oligomycin | Solid (lyophilized) | -20°C, desiccated, dark | 24 months | Stable | [1][2] |
| Solution (in DMSO or Ethanol) | -20°C, dark | Up to 3 months | Stable, use within this period to prevent loss of potency. | [1][2] | |
| Solution (in Ethanol) | 0-4°C, dark | At least 1 week | Fairly stable |
Disclaimer: The information provided in this technical support guide is for research purposes only and is based on currently available scientific literature. It is essential for researchers to validate their own storage and handling procedures for their specific applications.
References
Technical Support Center: Rutamycin Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of Rutamycin in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
A1: this compound is a macrolide antibiotic produced by Streptomyces rutgersensis.[1] It is a potent inhibitor of mitochondrial F1F0-ATPase (ATP synthase), which is crucial for ATP production through oxidative phosphorylation.[2][3] By inhibiting this enzyme, this compound disrupts the mitochondrial membrane potential, leading to a decrease in cellular ATP levels, induction of apoptosis (programmed cell death), and ultimately, cytotoxicity.[4][5]
Q2: Why are my primary cells showing high sensitivity to this compound compared to immortalized cell lines?
A2: Primary cells often exhibit greater sensitivity to cytotoxic agents than immortalized cell lines. This can be attributed to several factors, including:
-
Lower Proliferative Rate: Primary cells typically have a slower division rate, which can make them more susceptible to compounds that interfere with metabolic processes.
-
Intact Cell Signaling Pathways: Primary cells possess fully functional apoptotic and stress-response pathways, which might be dysregulated in cancer cell lines.
-
Lack of Adaptive Mechanisms: Unlike cell lines that have been cultured for extended periods, primary cells have not adapted to in vitro conditions and may be less resilient to stressors.[6]
Q3: What are the typical IC50 values for this compound in primary cells?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the primary cell type, its metabolic state, and the duration of exposure. It is essential to perform a dose-response experiment to determine the IC50 in your specific experimental system. As a starting point, concentrations can range from nanomolar to low micromolar.
Q4: How can I distinguish between apoptosis and necrosis induced by this compound?
A4: An Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is a standard method to differentiate between apoptosis and necrosis.[7][8][9]
-
Healthy cells: Annexin V-negative and PI-negative.[7]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[7]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]
-
Necrotic cells: Annexin V-negative and PI-positive.
Troubleshooting Guide
This guide addresses common issues encountered during the assessment of this compound cytotoxicity in primary cells.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity results between replicates. | - Inconsistent cell seeding density.- Uneven distribution of this compound in the culture wells.[10]- "Edge effects" in the microplate, where outer wells evaporate more quickly.[10] | - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently by tapping or using a plate shaker after adding this compound.- To minimize edge effects, fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.[10] |
| Unexpectedly high cell death in vehicle control (e.g., DMSO). | - The final concentration of the solvent (e.g., DMSO) is too high and is toxic to the primary cells.[10]- The primary cells are unhealthy or have been cultured for too many passages.[10] | - Ensure the final DMSO concentration is typically below 0.5%, and ideally below 0.1%.[10]- Use low-passage, healthy primary cells for experiments.[10]- Always include a vehicle-only control to assess solvent toxicity. |
| No significant cytotoxicity observed even at high this compound concentrations. | - The this compound stock solution may have degraded.- The incubation time is too short for cytotoxic effects to manifest.- The chosen cytotoxicity assay is not sensitive enough. | - Store this compound stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.- Consider using a more sensitive assay. For instance, bioluminescent assays are generally more sensitive than colorimetric or fluorescent assays.[11] |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | - Different assays measure different cellular parameters. MTT assays measure metabolic activity, which can be affected by mitochondrial inhibitors without immediate cell death.[12] LDH assays measure membrane integrity, which is compromised in late-stage apoptosis or necrosis.[13][14] | - Use multiple, mechanistically distinct cytotoxicity assays to get a comprehensive understanding of this compound's effect.- An Annexin V/PI assay can provide more detailed information on the mode of cell death.[9][15] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.[12]
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include untreated and vehicle controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[17]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[17]
LDH Cytotoxicity Assay
This protocol quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[13][14]
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
LDH assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in the kit for maximum LDH release control)
Procedure:
-
Seed primary cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[18]
-
Incubate the plate for the desired exposure time.
-
Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.[18]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[18]
-
Add the stop solution provided in the kit.[18]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[18]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][15]
Materials:
-
Primary cells treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[15]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Induce apoptosis by treating primary cells with this compound for the desired time. Include untreated and positive controls.
-
Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization (if adherent) and centrifugation.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[19]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze the samples by flow cytometry within one hour.
Signaling Pathways and Workflows
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Mitochondrial pathway of apoptosis induced by this compound.
Caption: Logical workflow for troubleshooting cytotoxicity assays.
References
- 1. US3310468A - Antifungal antibiotic this compound and process for the production thereof - Google Patents [patents.google.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C44H72O11 | CID 76958643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Caspase-mediated loss of mitochondrial function and generation of reactive oxygen species during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. kumc.edu [kumc.edu]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cellbiologics.com [cellbiologics.com]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
Technical Support Center: Interpreting OCR/ECAR Changes with Rutamycin
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interpretation of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) changes following Rutamycin (or its analogue Oligomycin) injection in Seahorse XF assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on OCR and ECAR?
This compound is a potent inhibitor of ATP synthase (Complex V) in the electron transport chain (ETC).[1] Its injection is a key step in the Seahorse XF Cell Mito Stress Test.
-
Oxygen Consumption Rate (OCR): Following the injection of this compound, a sharp decrease in OCR is expected.[2][3] This is because the inhibition of ATP synthase halts the primary process that consumes oxygen: oxidative phosphorylation. The remaining OCR after this compound injection is attributed to proton leak across the inner mitochondrial membrane and non-mitochondrial oxygen consumption.
-
Extracellular Acidification Rate (ECAR): In many cell types, an increase in ECAR is observed after this compound treatment. This is a compensatory mechanism where cells upregulate glycolysis to produce ATP when oxidative phosphorylation is inhibited.[4] The increased glycolytic activity leads to a higher rate of lactate extrusion, which acidifies the extracellular medium.
Q2: What key parameters of mitochondrial function are determined using this compound in the Mito Stress Test?
The injection of this compound, in sequence with other mitochondrial inhibitors, allows for the calculation of several key parameters of mitochondrial function:
| Parameter | Calculation | Interpretation |
| ATP Production-linked OCR | (Basal OCR) - (OCR after this compound) | The amount of oxygen consumed to generate ATP via oxidative phosphorylation. |
| Proton Leak | (OCR after this compound) - (Non-mitochondrial OCR) | Represents the oxygen consumption that is not coupled to ATP synthesis, often due to protons leaking across the inner mitochondrial membrane. |
| Glycolytic Capacity | (ECAR after this compound) - (Basal ECAR) | The maximum rate at which a cell can perform glycolysis to compensate for mitochondrial dysfunction.[5] |
Q3: Why might there be no change in OCR after this compound injection?
Several factors can lead to a lack of response in OCR after this compound injection:
-
Low ATP-linked respiration: The cells may have a very low basal rate of mitochondrial ATP production. This can be characteristic of certain cell types or indicative of cellular stress.
-
Ineffective inhibitor concentration: The concentration of this compound may be too low to effectively inhibit ATP synthase in the specific cell type or at the cell density used. It is crucial to optimize inhibitor concentrations for each new cell line.[1]
-
Poor cell health: If cells are unhealthy or dying, their mitochondrial function will be compromised, leading to a blunted response to all inhibitors.
-
Instrument or consumable issues: A malfunctioning instrument or expired/improperly stored reagents can lead to erroneous readings.
Q4: Is it normal to see an increase in OCR after this compound injection?
An increase in OCR after this compound injection is not the expected outcome and typically indicates an experimental artifact or a misunderstanding of the underlying cell biology. However, in some specific and rare cases, complex cellular responses could lead to this observation, but it warrants careful investigation and troubleshooting.
Troubleshooting Guide
This guide addresses common issues encountered when interpreting OCR and ECAR data after this compound injection.
| Issue | Possible Causes | Recommended Actions |
| OCR does not decrease significantly after this compound injection | 1. Suboptimal this compound concentration: The concentration may be too low for the cell type or density. 2. Cells have low coupling efficiency: A high proton leak can mask the decrease in ATP-linked respiration. 3. Poor cell adherence or uneven seeding: Inconsistent cell numbers across wells will lead to variable results.[6] 4. Reagent degradation: Improper storage or handling of this compound. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. 2. Assess the health and mitochondrial membrane potential of your cells prior to the assay. 3. Ensure a uniform, confluent monolayer of cells. Optimize cell seeding density. 4. Always use fresh, properly stored reagents. |
| ECAR does not increase after this compound injection | 1. Low glycolytic capacity: The cells may have a limited ability to upregulate glycolysis. This is characteristic of some primary cells or highly oxidative cell lines. 2. Substrate limitation: The assay medium may lack sufficient glucose to support a robust glycolytic response. 3. Cellular stress or toxicity: If the cells are stressed, their metabolic flexibility may be compromised. | 1. Confirm that your cell type is expected to have a significant glycolytic reserve. 2. Ensure the assay medium is supplemented with an adequate concentration of glucose. 3. Monitor cell morphology and viability throughout the experiment. |
| High variability in OCR/ECAR readings between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate is a major source of variability.[6] 2. Pipetting errors: Inaccurate loading of cells or compounds. 3. Edge effects: Wells on the periphery of the plate can be prone to evaporation and temperature fluctuations. | 1. Use precise cell counting and seeding techniques to ensure a consistent number of cells in each well. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the microplate, or fill them with media to create a humidity barrier. |
| OCR drops to near zero after this compound injection | 1. Extremely tight coupling: The cells have very little proton leak, so nearly all basal respiration is linked to ATP synthesis. 2. Cell death: The inhibitor may be causing acute toxicity, leading to a complete cessation of cellular respiration. | 1. This can be a valid biological result, indicating highly efficient mitochondria. 2. Assess cell viability after the assay to rule out toxicity. If toxicity is observed, consider reducing the inhibitor concentration or incubation time. |
Experimental Protocols
A detailed protocol for the Seahorse XF Cell Mito Stress Test is crucial for obtaining reliable and reproducible data.
Seahorse XF Cell Mito Stress Test Protocol for Adherent Cells
This protocol provides a general framework. Specific parameters such as cell seeding density and inhibitor concentrations should be optimized for each cell type.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). The pH should be adjusted to 7.4.[2]
-
Cell culture medium
-
Adherent cells of interest
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin/Rutamycin, FCCP, and Rotenone/Antimycin A)
Procedure:
-
Cell Seeding (Day 1):
-
Sensor Cartridge Hydration (Day 1):
-
Hydrate the Seahorse XF sensor cartridge by adding XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate overnight in a non-CO2 incubator at 37°C.
-
-
Assay Preparation (Day 2):
-
Warm the assay medium to 37°C and adjust the pH to 7.4.
-
Remove the cell culture microplate from the incubator.
-
Wash the cells by gently removing the growth medium and replacing it with pre-warmed assay medium. Repeat this wash step.
-
After the final wash, add the appropriate volume of assay medium to each well.
-
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.
-
-
Compound Loading:
-
Prepare stock solutions of the Mito Stress Test compounds (Oligomycin/Rutamycin, FCCP, Rotenone/Antimycin A) in assay medium at the desired concentrations.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Start the Seahorse XF Analyzer and allow it to calibrate with the sensor cartridge.
-
Once calibration is complete, replace the utility plate with the cell culture microplate.
-
Initiate the assay protocol, which will measure basal OCR and ECAR, followed by sequential injections of the compounds and corresponding measurements.
-
Visualizations
.dot
Caption: Inhibition of ATP Synthase by this compound in the Electron Transport Chain.
.dot
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
.dot
Caption: Troubleshooting Decision Tree for OCR/ECAR Changes.
References
- 1. agilent.com [agilent.com]
- 2. content.protocols.io [content.protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Rutamycin Treatment
Welcome to the technical support center for Rutamycin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a macrolide antibiotic produced by Streptomyces aureofaciens.[1] Its primary mechanism of action is the inhibition of mitochondrial F1F0-ATP synthase (also known as Complex V), a key enzyme in oxidative phosphorylation.[2][3][4] By binding to the F0 subunit of the enzyme, this compound blocks the translocation of protons, which in turn inhibits the synthesis of ATP.[5] This disruption of cellular energy production is central to its biological effects.
Q2: What is a typical starting incubation time for this compound treatment?
A2: The optimal incubation time for this compound is highly dependent on the cell type, drug concentration, and the experimental endpoint being measured. For assays measuring immediate effects on mitochondrial respiration, such as oxygen consumption rate (OCR), incubation times can be very short, often in the range of minutes to a few hours. For longer-term assays, such as those evaluating cell viability, proliferation, or apoptosis, incubation times of 24, 48, or 72 hours are commonly used.[6][7][8] A time-course experiment is the best way to determine the optimal duration for your specific experimental setup.[9]
Q3: How does cell type influence the optimal incubation time?
A3: Different cell lines exhibit varying sensitivities to this compound. This can be due to differences in metabolic rates, reliance on oxidative phosphorylation versus glycolysis, membrane composition, and drug efflux pump activity. Highly metabolic cells that rely heavily on mitochondrial respiration may show effects at shorter incubation times compared to cells with a more glycolytic phenotype. Therefore, it is crucial to empirically determine the optimal incubation time for each cell line.
Q4: What is the relationship between this compound concentration and incubation time?
A4: this compound's effects are both concentration- and time-dependent.[10][11] Higher concentrations will generally produce a more rapid and pronounced effect, potentially requiring shorter incubation times. Conversely, lower concentrations may require longer incubation periods to achieve the desired biological outcome. It is recommended to perform a dose-response experiment across several time points to identify the ideal combination of concentration and incubation time for your experiment.
Q5: How long does it take for this compound's effects on ATP synthesis to become apparent?
A5: The inhibition of ATP synthase by this compound is a rapid event. Significant decreases in cellular ATP levels and oxygen consumption rate (OCR) can typically be observed within minutes to a few hours of treatment. The exact timing can depend on the cell type's basal metabolic rate and the concentration of this compound used.
Q6: What are the potential downstream consequences of prolonged this compound exposure?
A6: Prolonged inhibition of ATP synthase can lead to a cascade of downstream cellular events. These may include:
-
Increased Glycolysis: Cells may attempt to compensate for the loss of mitochondrial ATP production by upregulating glycolysis.
-
Generation of Reactive Oxygen Species (ROS): Disruption of the electron transport chain can lead to increased ROS production and oxidative stress.
-
Induction of Apoptosis or Necrosis: Severe and sustained energy depletion will ultimately trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[12]
-
Changes in Gene Expression: Cells may alter their gene expression profiles to adapt to the metabolic stress.
Troubleshooting Guides
This guide addresses common issues encountered when determining the optimal incubation time for this compound treatment.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant effect of this compound is observed at any time point. | 1. This compound concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant to this compound. 4. Improper storage or handling of this compound. | 1. Increase the concentration of this compound. Perform a dose-response experiment to identify a more effective concentration.2. Extend the incubation period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended.3. Some cell lines, particularly those with a strong glycolytic phenotype, may be less sensitive. Consider using a different cell line or a combination of inhibitors.4. Ensure this compound stock solutions are stored correctly (typically at -20°C) and avoid repeated freeze-thaw cycles. |
| High variability in results between replicate experiments. | 1. Inconsistent cell seeding density. 2. Variation in this compound concentration. 3. Cells are in different growth phases. | 1. Ensure a uniform single-cell suspension and consistent cell counts when plating.2. Prepare fresh dilutions of this compound for each experiment from a reliable stock solution.3. Standardize the cell culture conditions and ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Unexpectedly high cell death at all tested concentrations and time points. | 1. This compound concentration is too high. 2. The cell line is highly sensitive to ATP depletion. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response experiment with a lower range of concentrations.2. Use shorter incubation times and monitor cell viability more frequently.3. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle-only control in your experimental design. |
Data Presentation
Table 1: Example of Recommended Starting Concentrations and Incubation Times for Common Cell Lines
| Cell Line | Typical Concentration Range (nM) | Typical Incubation Time (hours) | Primary Endpoint |
| HeLa | 50 - 500 | 24 - 72 | Cell Viability / Apoptosis |
| HEK293 | 100 - 1000 | 12 - 48 | ATP Levels / OCR |
| Jurkat | 25 - 250 | 24 - 48 | Apoptosis |
| A549 | 100 - 750 | 48 - 72 | Proliferation |
| Primary Neurons | 10 - 100 | 6 - 24 | Mitochondrial Function |
Note: These are generalized ranges. It is imperative to optimize these parameters for your specific experimental conditions.
Table 2: Example Data on the Effect of Incubation Time on Cellular ATP Levels and Viability in HeLa Cells (Treated with 200 nM this compound)
| Incubation Time (hours) | Relative ATP Level (%) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 | 100 ± 3.1 |
| 6 | 45 ± 4.1 | 92 ± 4.5 |
| 12 | 32 ± 3.8 | 81 ± 5.3 |
| 24 | 21 ± 2.9 | 65 ± 6.2 |
| 48 | 15 ± 2.5 | 42 ± 5.8 |
| 72 | 11 ± 1.9 | 25 ± 4.7 |
Experimental Protocols
Protocol: Determining Optimal this compound Incubation Time via Time-Course and Dose-Response Analysis
This protocol outlines a method to determine the optimal incubation time and concentration of this compound using a cell viability assay, such as the MTT or MTS assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Vehicle (DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow cells to adhere and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 10 nM to 10 µM).
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for your desired time points (e.g., 6, 12, 24, 48, and 72 hours). Use a separate plate for each time point.
-
-
Cell Viability Assay (MTS Example):
-
At the end of each incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control for each time point.
-
Plot the cell viability against the incubation time for each concentration to determine the optimal duration of treatment.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ATP synthase - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Effect of Rutamycin on ATP Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rutamycin (also known as Oligomycin D) and other common ATP synthase inhibitors. By presenting objective performance data, detailed experimental methodologies, and clear visual representations of molecular interactions and workflows, this document serves as a critical resource for researchers investigating cellular metabolism and developing novel therapeutics targeting ATP synthase.
Comparative Analysis of ATP Synthase Inhibitors
The efficacy of ATP synthase inhibitors can be compared by examining their half-maximal inhibitory concentration (IC50) or the concentration required for 50% inhibition (I50). The following table summarizes the inhibitory concentrations for this compound (represented by its close structural and functional analog, Oligomycin A), Aurovertin B, and N,N'-Dicyclohexylcarbodiimide (DCCD) on submitochondrial particles. It is important to note that these values can vary depending on the specific experimental conditions and the biological system used.
| Inhibitor | Target Subunit(s) | Mechanism of Action | I50 (nmoles/mg protein) for ATP Synthesis Inhibition | I50 (nmoles/mg protein) for ATP-driven Reactions | Key Off-Target Effects |
| This compound (as Oligomycin A) | Fₒ (c-ring and OSCP subunit) | Blocks the proton channel in the Fₒ subunit, preventing proton translocation and subsequent ATP synthesis.[1][2] | < 0.8 | < 0.8 | Can inhibit store-operated Ca²⁺ channels and P-glycoprotein activity.[3][4] |
| Aurovertin B | F₁ (β subunit) | Binds to the catalytic β subunit of the F₁ domain, preventing the conformational changes required for ATP synthesis.[2] | 0.2 | 0.95 - 3.0 | Less potent inhibitor of ATP-utilizing systems compared to ATP synthesis.[5][6] |
| DCCD | Fₒ (c-subunit) | Covalently modifies a carboxyl group in the c-subunit of the Fₒ domain, irreversibly blocking the proton channel.[3] | < 0.8 | < 0.8 | Can react with other carboxyl groups in proteins. |
Mechanism of ATP Synthase Inhibition
The following diagram illustrates the distinct mechanisms by which this compound and Aurovertin B inhibit ATP synthase. This compound acts on the Fₒ subunit, blocking the proton channel, while Aurovertin B targets the F₁ subunit, interfering with the catalytic process of ATP synthesis.
Caption: Mechanism of ATP synthase inhibition by this compound and Aurovertin B.
Experimental Protocols
Validating the inhibitory effect of compounds on ATP synthase typically involves isolating mitochondria and measuring the enzyme's activity. The following is a generalized protocol for a spectrophotometric assay to measure ATP hydrolysis (ATPase activity), which is often used to screen for inhibitors.
1. Isolation of Mitochondria
-
Tissue Homogenization:
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 6,700 x g for 10 minutes) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration.
-
2. Spectrophotometric Assay of ATP Hydrolysis Activity
This assay measures the decrease in NADH absorbance at 340 nm, which is coupled to the production of ADP from ATP hydrolysis.
-
Reagents:
-
Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris-HCl, pH 8.25.[1]
-
NADH solution (e.g., 0.4 mM).[1]
-
Phosphoenolpyruvate (PEP) (e.g., 1 mM).[1]
-
Lactate dehydrogenase (LDH) and Pyruvate kinase (PK) enzymes.[7]
-
ATP solution.
-
Inhibitor stock solutions (e.g., this compound, Aurovertin B, DCCD) dissolved in a suitable solvent (e.g., DMSO).
-
Oligomycin solution (for control).[1]
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, PEP, LDH, and PK.[1][7]
-
Add the isolated mitochondria to a cuvette containing the reaction mixture.
-
Add the test inhibitor at various concentrations to different cuvettes. Include a vehicle control (solvent only).
-
Initiate the reaction by adding ATP.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
After a stable rate is achieved, add a saturating concentration of oligomycin to determine the non-ATP synthase-dependent ATPase activity.[1]
-
Calculate the ATP synthase-specific activity by subtracting the rate after oligomycin addition from the initial rate.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the typical workflow for validating an ATP synthase inhibitor.
Caption: A typical workflow for validating ATP synthase inhibitors.
References
- 1. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 2. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of NN′-dicyclohexylcarbodi-imide, oligomycin A and aurovertin on energy-linked reactions in mitochondria and submitochondrial particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the effects of NN'-dicyclohexylcarbodi-imide, oligomycin A and aurovertin on enrgy-linked reactions in mitochondria and submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP Synthase (FoF1-complex): Protocols [atpsynthase.info]
A Comparative Guide to the Efficacy of Rutamycin and Oligomycin as ATP Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rutamycin and Oligomycin, two potent inhibitors of mitochondrial F1Fo-ATP synthase. By examining their mechanism of action, comparative efficacy through experimental data, and detailed experimental protocols, this document serves as a valuable resource for researchers investigating cellular bioenergetics and developing novel therapeutics targeting mitochondrial function.
Mechanism of Action: Targeting the Engine of the Cell
Both this compound and Oligomycin are macrolide antibiotics that function as highly specific inhibitors of ATP synthase (also known as Complex V), the terminal enzyme complex of the oxidative phosphorylation (OXPHOS) pathway in mitochondria. Their inhibitory action is crucial for understanding and manipulating cellular energy production.
These molecules exert their effects by binding to the F_o subunit of ATP synthase, which forms the proton channel embedded in the inner mitochondrial membrane.[1] This binding event physically obstructs the flow of protons through the channel, a critical step that drives the rotation of the F_o subunit and subsequent synthesis of ATP by the F_1 subunit.[2][3][4] By blocking this proton translocation, this compound and Oligomycin effectively uncouple electron transport from ATP synthesis, leading to a decrease in cellular ATP levels and an increase in the proton motive force.[2][3] It is important to note that this compound is also known as Oligomycin D.[5]
Quantitative Comparison of Inhibitory Efficacy
The potency of this compound and Oligomycin has been evaluated in various studies. The seminal work by Lardy et al. (1965) provides a direct comparison of the relative concentrations required for 50% inhibition (I₅₀) of dinitrophenol-stimulated ATPase activity in beef heart mitochondria.[6] More recent studies have determined the IC₅₀ values of Oligomycin A in specific cancer cell lines.
| Inhibitor | Relative Concentration for 50% Inhibition (Dinitrophenol-Stimulated ATPase Activity) | IC₅₀ (Mammosphere Formation Assay) |
| This compound (Oligomycin D) | 1.0[6] | Not Reported |
| Oligomycin A | 1.2[6] | ~100 nM (MCF7 cells)[7] |
| Oligomycin B | 1.0[6] | Not Reported |
| Oligomycin C | 10.0[6] | Not Reported |
Data for relative inhibitory concentration is adapted from Lardy et al. (1965).[6] The IC₅₀ value for Oligomycin A is from a study on the inhibition of mammosphere formation in breast cancer cell lines and may not be directly comparable to ATPase activity inhibition.[7]
From the data presented by Lardy et al., this compound and Oligomycin B are the most potent inhibitors of dinitrophenol-stimulated ATPase activity, followed closely by Oligomycin A.[6] Oligomycin C is significantly less potent.[6] The IC₅₀ value for Oligomycin A in the mammosphere formation assay highlights its potent anti-cancer stem cell activity.[7]
Experimental Protocols
Dinitrophenol-Stimulated ATPase Activity Assay
This assay measures the ability of the inhibitors to block the ATPase activity of mitochondria that has been uncoupled by dinitrophenol (DNP).
a. Isolation of Mitochondria:
-
Homogenize fresh tissue (e.g., beef heart or rat liver) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).[8][9]
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.[3][9]
-
Collect the supernatant and centrifuge at a higher speed (e.g., 7,000-10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.[3][9]
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of assay buffer and determine the protein concentration.
b. ATPase Assay:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 2 mM MgCl₂, pH 7.4), ATP, and an ATP-regenerating system (e.g., phosphoenolpyruvate and pyruvate kinase).
-
Add a known amount of isolated mitochondria to the reaction mixture.
-
Induce ATPase activity by adding a specific concentration of 2,4-dinitrophenol.
-
Add varying concentrations of this compound or Oligomycin to different reaction tubes.
-
Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.[6][10]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the I₅₀ value.
Mitochondrial Stress Test
This is a widely used method to assess mitochondrial function in intact cells, often performed using an extracellular flux analyzer.
a. Cell Preparation:
-
Seed cells of interest into a microplate compatible with an extracellular flux analyzer.
-
Allow cells to adhere and form a monolayer.
b. Assay Procedure:
-
Replace the culture medium with a specific assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Place the cell plate in a CO₂-free incubator to equilibrate.
-
Load the sensor cartridge with the compounds to be injected:
-
Port A: this compound or Oligomycin
-
Port B: An uncoupler such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Port C: A combination of Complex I and III inhibitors (e.g., Rotenone and Antimycin A)
-
-
Calibrate the sensor cartridge and place the cell plate into the analyzer.
-
The instrument will measure the basal oxygen consumption rate (OCR).
-
Sequentially inject the compounds and measure the OCR after each injection to determine:
-
ATP-linked respiration: The decrease in OCR after the injection of this compound/Oligomycin.
-
Maximal respiration: The OCR after the injection of FCCP.
-
Non-mitochondrial respiration: The OCR after the injection of Rotenone and Antimycin A.
-
c. Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Plot dose-response curves for this compound and Oligomycin to determine their respective IC₅₀ values for the inhibition of ATP-linked respiration.
Conclusion
This compound and Oligomycin are indispensable tools for studying mitochondrial function and cellular bioenergetics. Both compounds are potent and specific inhibitors of the F_o subunit of ATP synthase. Based on the available data, this compound (Oligomycin D) and Oligomycin B exhibit the highest potency in inhibiting dinitrophenol-stimulated ATPase activity. Oligomycin A also demonstrates strong inhibitory effects and has been shown to be a potent inhibitor of cancer stem cell proliferation. The choice between these inhibitors may depend on the specific experimental context, desired potency, and commercial availability. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments to further investigate the efficacy and cellular effects of these important mitochondrial inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Western Blot Analysis of Mitochondrial Protein Expression Following Rutamycin Treatment
For researchers, scientists, and drug development professionals investigating mitochondrial function and cellular metabolism, understanding the effects of specific inhibitors on mitochondrial protein expression is crucial. This guide provides an objective comparison of Rutamycin, a potent inhibitor of F₀F₁ ATP synthase, with other mitochondrial inhibitors, supported by illustrative experimental data and detailed protocols for western blot analysis.
Comparison of Mitochondrial Inhibitor Effects on Protein Expression
This compound, a member of the macrolide antibiotic family, specifically targets the F₀ subunit of ATP synthase (Complex V), effectively inhibiting oxidative phosphorylation.[1] Its mechanism is similar to that of Oligomycin, another widely used ATP synthase inhibitor.[1] The expected outcome of treatment with these inhibitors is a compensatory response in the expression of other mitochondrial proteins, particularly those involved in the electron transport chain (ETC) and apoptosis.
While direct comparative western blot data for this compound is limited in publicly available literature, we can project the anticipated changes in protein expression based on its known mechanism of action and data from studies involving similar inhibitors like Oligomycin.
Table 1: Illustrative Quantitative Comparison of Mitochondrial Inhibitor Effects on Protein Expression via Western Blot
| Target Protein | Inhibitor | Concentration (nM) | Treatment Time (hrs) | Cell Line | Change in Protein Expression (Fold Change vs. Control) |
| ATP5A (Complex V) | This compound | 100 | 24 | HeLa | No significant change |
| Oligomycin | 100 | 24 | HeLa | No significant change | |
| Rotenone (Complex I Inhibitor) | 500 | 24 | HeLa | ↑ 1.2 | |
| UQCRC2 (Complex III) | This compound | 100 | 24 | HeLa | ↑ 1.3 |
| Oligomycin | 100 | 24 | HeLa | ↑ 1.4 | |
| Rotenone | 500 | 24 | HeLa | ↑ 1.5 | |
| MT-CO2 (Complex IV) | This compound | 100 | 24 | HeLa | ↑ 1.2 |
| Oligomycin | 100 | 24 | HeLa | ↑ 1.1 | |
| Rotenone | 500 | 24 | HeLa | No significant change | |
| Cleaved Caspase-3 | This compound | 100 | 48 | Jurkat | ↑ 2.5 |
| Oligomycin | 100 | 48 | Jurkat | ↑ 2.8 | |
| Staurosporine (Apoptosis Inducer) | 1000 | 6 | Jurkat | ↑ 4.0 | |
| Bax | This compound | 100 | 48 | Jurkat | ↑ 1.8 |
| Oligomycin | 100 | 48 | Jurkat | ↑ 2.0 | |
| Staurosporine | 1000 | 6 | Jurkat | ↑ 2.2 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of expected outcomes based on the known functions of these inhibitors. Actual results may vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflow
Diagram 1: this compound's Mechanism of Action
Caption: Mechanism of this compound action on mitochondrial ATP synthase.
Diagram 2: Western Blot Experimental Workflow
Caption: Key steps in the western blot analysis workflow.
Experimental Protocols
A detailed and standardized protocol is essential for obtaining reliable and reproducible results in western blot analysis.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa or Jurkat) at a density of 1 x 10⁶ cells in a 100 mm dish and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 100 nM). A vehicle control (DMSO) should be prepared in parallel.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
II. Mitochondrial Isolation
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Harvest the cells by scraping in PBS and centrifuge at 600 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in 1 mL of ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors).
-
Cell Lysis: Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes) on ice.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction) and wash the mitochondrial pellet with 500 µL of isolation buffer.
-
Repeat the 10,000 x g centrifugation for 15 minutes at 4°C.
-
III. Protein Extraction and Quantification
-
Lysis of Mitochondria: Resuspend the mitochondrial pellet in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Incubation and Sonication: Incubate on ice for 30 minutes with intermittent vortexing. If necessary, sonicate the lysate briefly to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet any remaining debris.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
IV. Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and run at 120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes in a wet transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., ATP5A, UQCRC2, MT-CO2, Cleaved Caspase-3, Bax, and a loading control like VDAC or COX IV) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
References
Measuring Mitochondrial Membrane Potential After Rutamycin Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common methods for measuring mitochondrial membrane potential (ΔΨm) following treatment with Rutamycin, a potent inhibitor of ATP synthase. Understanding the impact of this compound on ΔΨm is crucial for studies in cellular metabolism, drug discovery, and toxicology. This document offers detailed experimental protocols, comparative data, and visual aids to assist researchers in selecting the most appropriate assay for their specific needs.
Introduction to this compound and Mitochondrial Membrane Potential
This compound is an antibiotic that inhibits the F0 part of ATP synthase (also known as Complex V) in the inner mitochondrial membrane. By blocking the proton channel of ATP synthase, this compound prevents the influx of protons from the intermembrane space back into the mitochondrial matrix. This inhibition has a direct impact on the mitochondrial membrane potential, a key indicator of mitochondrial health and cellular energy status.
Under normal physiological conditions, the electron transport chain pumps protons out of the matrix, creating an electrochemical gradient across the inner mitochondrial membrane. This gradient, the ΔΨm, is the primary driving force for ATP synthesis. Inhibition of ATP synthase by this compound prevents the dissipation of this proton gradient for ATP production, leading to a phenomenon known as hyperpolarization , an increase in the mitochondrial membrane potential.
Accurate measurement of this this compound-induced hyperpolarization is essential for understanding its downstream cellular effects. This guide compares two of the most widely used fluorescent probes for this purpose: the ratiometric dye JC-1 and the monochromatic dyes TMRM/TMRE.
Comparison of Fluorescent Probes for Measuring ΔΨm
The choice of fluorescent probe is critical for obtaining reliable and quantifiable data. The following table summarizes the key characteristics of JC-1 and TMRM/TMRE, the two major classes of dyes used for monitoring ΔΨm.
| Feature | JC-1 | TMRM/TMRE |
| Mechanism of Action | Ratiometric dye. Forms red fluorescent J-aggregates in mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm. | Monochromatic, Nernstian dyes. Accumulate in the mitochondrial matrix in a manner directly proportional to the ΔΨm. |
| Detection | Changes in the ratio of red to green fluorescence. | Changes in the fluorescence intensity of a single emission wavelength. |
| Advantages | Ratiometric measurement can correct for variations in mitochondrial mass, cell size, and dye loading. Good for qualitative and endpoint assays. | More sensitive to subtle changes in ΔΨm. Considered more reliable for quantitative measurements and kinetic studies.[1][2] TMRM exhibits lower mitochondrial binding and inhibition of the electron transport chain compared to other similar dyes, making it preferable for some studies.[3] |
| Disadvantages | Can be less sensitive to small changes in ΔΨm. Equilibration of the J-aggregates can be slow (up to 90 minutes), potentially leading to inaccuracies in kinetic measurements.[1] JC-1 can also be sensitive to changes in hydrogen peroxide levels.[1] | Fluorescence intensity can be affected by mitochondrial mass and dye loading concentration. Requires careful optimization of dye concentration to avoid quenching effects. |
| Excitation/Emission (nm) | Monomer: ~485/529; J-aggregate: ~514/590[4] | TMRM: ~548/573; TMRE: ~549/574[3] |
| Typical Working Conc. | 1-10 µM[5] | 20-200 nM[6][7] |
Expected Outcome of this compound Treatment
Treatment of cells with this compound is expected to cause an increase in the fluorescence signal when using TMRM/TMRE (in non-quenching mode) and an increase in the red/green fluorescence ratio with JC-1, both indicative of mitochondrial hyperpolarization. This is in contrast to the effect of uncouplers like FCCP, which cause depolarization and a decrease in these signals.
Experimental Protocols
Detailed methodologies for using JC-1 and TMRM to measure ΔΨm after this compound treatment are provided below. These protocols are starting points and may require optimization based on the cell type and experimental conditions.
Protocol 1: Measuring ΔΨm using JC-1
This protocol is suitable for fluorescence microscopy, flow cytometry, and microplate readers.
Materials:
-
JC-1 dye (stock solution in DMSO)
-
Cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
FCCP or CCCP (positive control for depolarization, stock solution in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Black-walled, clear-bottom microplates (for plate reader or microscopy) or flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, 6-well plate, or on coverslips) and allow them to adhere and grow to the desired confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-only control. For a positive control for depolarization, treat a separate set of cells with 5-50 µM FCCP or CCCP for 15-30 minutes.[8]
-
JC-1 Staining:
-
Washing:
-
Measurement:
-
Fluorescence Microscopy: Observe the cells immediately under a fluorescence microscope using filters for green (monomers, Ex/Em ~485/535 nm) and red (J-aggregates, Ex/Em ~535/595 nm) fluorescence.[5]
-
Flow Cytometry: Harvest the cells, resuspend them in PBS or an appropriate buffer, and analyze immediately. Healthy cells will show high red and low green fluorescence, while depolarized cells will show low red and high green fluorescence.[10]
-
Microplate Reader: Measure the fluorescence intensity for both J-aggregates (Ex/Em ~560/595 nm) and JC-1 monomers (Ex/Em ~485/535 nm).[9] The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
Protocol 2: Measuring ΔΨm using TMRM
This protocol is suitable for fluorescence microscopy and microplate readers. A similar protocol can be used for TMRE.
Materials:
-
TMRM dye (stock solution in DMSO)
-
Cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Oligomycin (positive control for hyperpolarization)
-
FCCP or CCCP (positive control for depolarization)
-
HBSS or other suitable imaging buffer
-
Black-walled, clear-bottom microplates or coverslips
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
TMRM Loading:
-
This compound Treatment and Measurement:
-
For kinetic measurements: After TMRM loading, replace the medium with fresh, pre-warmed buffer containing TMRM at the same concentration. Mount the cells on a microscope or place them in a plate reader equipped with environmental control (37°C, 5% CO2).
-
Acquire a baseline fluorescence reading.
-
Add this compound to the desired final concentration and immediately start recording the fluorescence intensity over time.
-
As controls, at the end of the experiment, add oligomycin to induce maximal hyperpolarization, followed by FCCP to induce complete depolarization and obtain the dynamic range of the signal.
-
For endpoint measurements: Treat cells with this compound for the desired duration before or during TMRM loading. After loading and washing, measure the fluorescence intensity.
-
-
Measurement:
-
Measure the fluorescence intensity using appropriate filters (Ex/Em ~548/575 nm).[11] An increase in fluorescence intensity corresponds to hyperpolarization.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for easy comparison. Below is an example of how to present the data.
Table 1: Comparison of JC-1 and TMRM in detecting this compound-induced changes in ΔΨm
| Treatment | JC-1 (Red/Green Ratio) | TMRM (Fold Change in Fluorescence) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.04 |
| This compound (X µM) | 1.52 ± 0.12 | 1.45 ± 0.10 |
| FCCP (10 µM) | 0.35 ± 0.03 | 0.41 ± 0.05 |
*Values are presented as mean ± SEM from three independent experiments. *p < 0.05 compared to vehicle control.
Mandatory Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound on mitochondrial ATP synthase and its effect on the proton motive force.
Caption: Mechanism of this compound-induced mitochondrial hyperpolarization.
Experimental Workflow
The following diagram outlines the general workflow for measuring mitochondrial membrane potential after drug treatment.
Caption: General workflow for measuring mitochondrial membrane potential.
Conclusion
Both JC-1 and TMRM/TMRE are valuable tools for assessing changes in mitochondrial membrane potential following this compound treatment. The choice between them depends on the specific experimental goals. For quantitative analysis of the kinetics and magnitude of hyperpolarization, TMRM or TMRE are generally preferred due to their direct response to ΔΨm. For endpoint assays, especially where variations in mitochondrial content may be a concern, the ratiometric nature of JC-1 offers a distinct advantage. Regardless of the chosen probe, careful optimization and the use of appropriate controls, such as FCCP and oligomycin, are essential for accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Spontaneous Changes in Mitochondrial Membrane Potential in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. 101.200.202.226 [101.200.202.226]
- 10. researchgate.net [researchgate.net]
- 11. domainex.co.uk [domainex.co.uk]
A Comparative Guide to Alternatives for Rutamycin in Oxidative Phosphorylation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used and novel inhibitors of oxidative phosphorylation, offering alternatives to Rutamycin for researchers studying cellular metabolism and related diseases. This document outlines the performance of various inhibitors, supported by experimental data, and includes detailed methodologies for key validation experiments.
Introduction to Oxidative Phosphorylation Inhibition
Oxidative phosphorylation (OXPHOS) is the primary mechanism for ATP production in aerobic organisms. The final step of this process is catalyzed by F1Fo-ATP synthase, a mitochondrial enzyme complex. Inhibition of this complex is a critical tool for understanding mitochondrial function and is a key area of research for developing therapeutics targeting cellular metabolism. This compound is a well-known inhibitor of the Fₒ subunit of ATP synthase, but several other compounds with distinct mechanisms and specificities are available. This guide explores these alternatives, providing a comparative analysis to aid in experimental design and drug discovery.
Quantitative Comparison of Inhibitor Potency
The efficacy of various ATP synthase inhibitors is presented below. The half-maximal inhibitory concentration (IC50) and other quantitative measures are provided to compare their potency. It is important to note that these values can vary depending on the experimental system and conditions.
| Inhibitor | Target Subunit(s) | Target Domain | Mechanism of Action | IC50/EC50 Value | Organism/Cell Line |
| Oligomycin A | c-ring | Fₒ | Blocks the proton channel, inhibiting proton translocation.[1][2][3] | ~107 nM (EC₅₀, ATPase activity) | Purified yeast ATP synthase[4] |
| DCCD | c-subunit | Fₒ | Covalently modifies a conserved carboxylic acid residue, blocking proton flow.[5] | 50% inhibition of ATP synthesis | Isolated rat hepatocytes[5] |
| Aurovertin B | β subunit | F₁ | Binds to the β subunit, acting as an uncompetitive inhibitor of ATPase activity.[6][7] | Varies by cell line | Human cancer cell lines[8] |
| Resveratrol | α and β subunits | F₁ | Interacts with the F₁ domain. | Not specified in provided search results | Not specified |
| Bedaquiline | c-ring | Fₒ | Targets the c-ring of the Fₒ subunit. | ~27 nM (EC₅₀, ATPase activity) | Purified yeast ATP synthase[4] |
| CADD522 | α and β subunits | F₁ | Interacts with both α and β subunits of the F1-ATP synthase complex.[9] | Not specified | Human breast cancer cells[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of inhibitor effects.
Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells in real-time.[10]
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XF24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.[11]
-
Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.[10]
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.[12]
-
Prepare Assay Medium: Warm the assay medium to 37°C and supplement with substrates.
-
Cell Preparation:
-
Remove the growth medium from the cells.
-
Wash the cells once with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 30-60 minutes.[12]
-
-
Prepare Inhibitor Injections: Prepare stock solutions of the inhibitors and load the appropriate volumes into the injection ports of the sensor cartridge.[10]
-
Run Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Run the Mito Stress Test protocol, which involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A.[11]
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
ATP Production Assay (Bioluminescence-Based)
This assay quantifies the amount of ATP present in a sample, providing a direct measure of cellular energy status.[13][14]
Materials:
-
Luminometer or a plate reader with luminescence capabilities.
-
White, opaque 96-well plates.
-
ATP Bioluminescence Assay Kit (containing luciferase, luciferin, and ATP standards).
-
Cell lysis buffer (detergent-based).
Procedure:
-
Cell Culture and Treatment: Culture cells in a standard 96-well plate and treat with the desired inhibitors for the specified duration.
-
Prepare ATP Standards: Prepare a standard curve of ATP using the provided ATP standard solution.
-
Cell Lysis: Add the cell lysis buffer to each well to release intracellular ATP. Incubate for 5 minutes with gentle shaking.
-
Prepare Reaction Mix: Prepare the ATP detection reagent containing luciferase and luciferin according to the kit instructions.[14]
-
Measure Luminescence:
-
Data Analysis: Calculate the ATP concentration in the samples by comparing their luminescence values to the ATP standard curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[15][16]
Materials:
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate reader.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the inhibitors.
-
Add MTT Reagent: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[16]
-
Solubilize Formazan: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.[16]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanism of action of the discussed inhibitors on the F1Fo-ATP synthase and the general workflow for their experimental validation.
Caption: Mechanism of action of various ATP synthase inhibitors.
Caption: General experimental workflow for inhibitor validation.
Downstream Effects and Off-Target Considerations
Inhibition of ATP synthase has profound effects on cellular physiology beyond the immediate depletion of ATP.
-
Oligomycin: Besides its primary role in inhibiting ATP synthase, oligomycin can also affect electron flow through the electron transport chain and may induce proton leak.[1] At higher concentrations, it has been shown to inhibit store-operated Ca²⁺ channels independently of its effect on mitochondrial ATP synthesis.[17]
-
DCCD: As a carboxyl group modifier, DCCD is not entirely specific to ATP synthase and can inhibit other membrane-bound proteins and transport systems.[18][19]
-
Aurovertin B: This inhibitor has shown potent antitumor activity, particularly against triple-negative breast cancer cells, by inducing apoptosis and cell cycle arrest.[8][20] It appears to have less cytotoxicity on normal breast cells.[8]
-
CADD522: Initially identified as an inhibitor of the RUNX2 transcription factor, CADD522 also inhibits mitochondrial oxidative phosphorylation by decreasing the oxygen consumption rate (OCR) and ATP production.[9] It has been shown to increase intracellular reactive oxygen species (ROS) levels.[9] Its anti-tumor activity may be a result of both on-target (RUNX2 inhibition) and off-target (ATP synthase inhibition) effects.[21]
Conclusion
A variety of potent and specific inhibitors of oxidative phosphorylation are available as alternatives to this compound. The choice of inhibitor will depend on the specific research question, the experimental system, and the desired mechanism of action. This guide provides a framework for selecting and validating these alternatives, enabling researchers to further elucidate the intricate role of mitochondrial metabolism in health and disease.
References
- 1. Oligomycin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. agscientific.com [agscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition by dicyclohexylcarbodiimide of ATP synthesis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting therapy for breast carcinoma by ATP synthase inhibitor aurovertin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Targeting breast cancer metabolism with a novel inhibitor of mitochond" by Myoung Sook Kim, Ramkishore Gernapudi et al. [digitalcommons.providence.org]
- 10. agilent.com [agilent.com]
- 11. content.protocols.io [content.protocols.io]
- 12. tabaslab.com [tabaslab.com]
- 13. goldbio.com [goldbio.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of dicyclohexylcarbodiimide on growth and membrane-mediated processes in wild type and heptose-deficient mutants of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of dicyclohexylcarbodiimide (DCCD) on transport parameters in the frog cornea epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aurovertin B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of CADD522, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Rutamycin's Mitochondrial Effects with Genetic Models of ATP Synthase Dysfunction
A Comparative Guide for Researchers
In the study of mitochondrial function and pathology, both pharmacological inhibitors and genetic models are indispensable tools. This guide provides a comprehensive cross-validation of the effects of Rutamycin, a potent inhibitor of mitochondrial ATP synthase, with the phenotypes observed in genetic models harboring mutations in ATP synthase subunits. By objectively comparing their performance based on experimental data, this guide aims to assist researchers, scientists, and drug development professionals in selecting the appropriate model for their specific research questions.
Introduction to ATP Synthase Inhibition
Mitochondrial ATP synthase (also known as Complex V) is a critical enzyme in cellular energy metabolism, responsible for the synthesis of ATP through oxidative phosphorylation. Its inhibition, either by pharmacological agents like this compound or through genetic mutations, leads to a cascade of cellular events, including decreased ATP production, altered mitochondrial respiration, and activation of compensatory signaling pathways. This compound, a macrolide antibiotic, specifically binds to the F0 subunit of ATP synthase, blocking the proton channel and thereby inhibiting ATP synthesis.[1] Genetic models, on the other hand, often involve mutations in mitochondrial DNA (mtDNA) genes encoding ATP synthase subunits, such as MT-ATP6 and MT-ATP8, which can lead to a range of mitochondrial diseases.[2][3]
Comparative Analysis of Pharmacological vs. Genetic Inhibition
To provide a clear comparison, the following tables summarize quantitative data from studies utilizing either this compound or genetic models of ATP synthase deficiency. While direct comparative studies are limited, this guide synthesizes data from multiple sources to offer a cross-validation of their effects on key bioenergetic parameters.
Table 1: Effects on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
| Parameter | This compound Treatment | Genetic Model (MT-ATP6 Mutation) | Key Observations & Inferences |
| Basal Respiration | Significantly Decreased | Significantly Impaired | Both pharmacological and genetic inhibition of ATP synthase lead to a reduction in the basal rate of oxygen consumption, indicating a decreased reliance on oxidative phosphorylation for cellular energy needs at rest. |
| ATP-Linked Respiration | Abolished | Severely Reduced | As expected, both models show a dramatic decrease in the portion of basal respiration dedicated to ATP synthesis, confirming the direct inhibition of ATP synthase. |
| Maximal Respiration | Significantly Decreased | Impaired | The maximal respiratory capacity is compromised in both scenarios, suggesting that the inhibition of ATP synthase creates a bottleneck in the electron transport chain, limiting the cell's ability to respond to increased energy demands.[4] |
| Proton Leak | Unchanged or Slightly Increased | Variable | The effect on proton leak can vary. While direct inhibition by this compound may not immediately alter the intrinsic proton permeability of the inner mitochondrial membrane, long-term dysfunction in genetic models can lead to compensatory changes or mitochondrial damage that affects proton leak. |
| Spare Respiratory Capacity | Significantly Reduced | Reduced | The reduced spare respiratory capacity in both models highlights the diminished cellular bioenergetic reserve, making cells more vulnerable to stress. |
Data synthesized from multiple studies. Absolute values are context-dependent (cell type, mutation, drug concentration). For detailed methodologies, refer to the Experimental Protocols section.
Table 2: Effects on Cellular Energetics and Metabolism
| Parameter | This compound Treatment | Genetic Model (MT-ATP6 Mutation) | Key Observations & Inferences |
| Cellular ATP Levels | Significantly Decreased | Significantly Decreased | The primary and most direct consequence of ATP synthase inhibition is a drop in cellular ATP levels, forcing cells to rely on alternative energy sources.[5] |
| Glycolytic Rate (ECAR) | Increased (Compensatory) | Increased (Compensatory) | To compensate for the loss of mitochondrial ATP production, cells upregulate glycolysis, leading to increased lactate production and extracellular acidification. |
| Mitochondrial Membrane Potential (ΔΨm) | Hyperpolarization (initially) | Variable (can be increased or decreased) | Inhibition of proton flow through ATP synthase can initially lead to a buildup of the proton gradient and hyperpolarization of the mitochondrial membrane. However, in genetic models, chronic dysfunction can lead to membrane instability and depolarization. |
| Reactive Oxygen Species (ROS) Production | Increased | Increased | The disruption of the electron transport chain and hyperpolarization of the mitochondrial membrane can lead to increased production of reactive oxygen species in both models.[4] |
Data synthesized from multiple studies. For detailed methodologies, refer to the Experimental Protocols section.
Signaling Pathways and Cellular Responses
The inhibition of ATP synthase, whether by this compound or genetic mutation, triggers a complex network of signaling pathways aimed at restoring cellular homeostasis.
Caption: Signaling cascade following ATP synthase inhibition.
A primary sensor of cellular energy status, AMP-activated protein kinase (AMPK), is activated in response to decreased ATP levels.[6] AMPK activation initiates a metabolic shift towards catabolic processes to generate ATP, most notably the upregulation of glycolysis.[6] Furthermore, the accumulation of dysfunctional mitochondria and increased ROS production can trigger quality control mechanisms such as autophagy and mitophagy to remove damaged organelles.
Experimental Protocols
1. Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the measurement of Oxygen Consumption Rate (OCR) to assess mitochondrial function in response to ATP synthase inhibition.
Caption: Workflow for Seahorse XF Mito Stress Test.
-
Cell Seeding: Cells are seeded at an optimal density in a Seahorse XF cell culture microplate.
-
Incubation: Cells are allowed to adhere and equilibrate overnight.
-
Assay Medium: The growth medium is replaced with a low-buffered Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Instrument Calibration: The Seahorse XF Analyzer sensor cartridge is calibrated.
-
Assay Execution: The cell plate is placed in the analyzer, and basal OCR is measured. Subsequently, a series of compounds are injected sequentially:
-
Oligomycin (or this compound): To inhibit ATP synthase and measure ATP-linked respiration.
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone and Antimycin A: Inhibitors of Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Key parameters of mitochondrial function are calculated from the OCR measurements.
2. Measurement of Cellular ATP Levels
This protocol describes a common method for quantifying cellular ATP using a luciferase-based assay.
Caption: Workflow for a luciferase-based ATP assay.
-
Cell Culture and Treatment: Cells (wild-type treated with this compound or genetic model cells and their corresponding controls) are cultured in a multi-well plate.
-
Cell Lysis: A lysis buffer is added to the cells to release intracellular ATP.
-
Luciferase Reaction: A reagent containing luciferase and its substrate, luciferin, is added to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which produces light.
-
Luminescence Measurement: The luminescence signal, which is directly proportional to the ATP concentration, is measured using a luminometer or a multi-mode plate reader.
-
Quantification: The ATP concentration in the samples is determined by comparing the luminescence readings to a standard curve generated with known ATP concentrations.[7]
Conclusion: Choosing the Right Model
The cross-validation of data from this compound treatment and genetic models of ATP synthase deficiency reveals a high degree of concordance in their primary effects on cellular bioenergetics. Both approaches effectively reduce mitochondrial ATP synthesis, leading to a compensatory shift towards glycolysis and the activation of cellular stress responses.
-
This compound offers a powerful tool for inducing acute and titratable inhibition of ATP synthase, allowing for the study of immediate cellular responses to energy stress. It is particularly useful for dose-response studies and for investigating the effects of transient ATP synthase inhibition.
-
Genetic models , such as cell lines or mice with mutations in MT-ATP6, provide a means to study the chronic consequences of ATP synthase dysfunction. These models are invaluable for understanding the long-term adaptations and pathological mechanisms associated with inherited mitochondrial diseases.
The choice between a pharmacological or genetic model will ultimately depend on the specific research question. For studying the acute signaling events and metabolic reprogramming following ATP synthase inhibition, this compound is an excellent choice. For investigating the developmental and degenerative aspects of chronic mitochondrial disease, genetic models are more appropriate. Ideally, a combination of both approaches can provide a robust and comprehensive understanding of the multifaceted roles of ATP synthase in health and disease.
References
- 1. Frontiers | A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis [frontiersin.org]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. medium.com [medium.com]
- 4. A Mutation in Mouse MT-ATP6 Gene Induces Respiration Defects and Opposed Effects on the Cell Tumorigenic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling pathways leading to ischemic mitochondrial neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Rutamycin's Efficacy in Mitochondrial Research
For researchers, scientists, and drug development professionals, understanding the precise effects of mitochondrial inhibitors is crucial for robust experimental design and interpretation. Rutamycin, a macrolide antibiotic produced by Streptomyces rutgersensis, is a potent and widely used inhibitor of F₀F₁ ATP synthase, a critical enzyme in oxidative phosphorylation.[1][2] This guide provides an objective comparison of this compound's performance with its structural analogs, the oligomycins, supported by experimental data.
Mechanism of Action: Inhibition of ATP Synthase
This compound exerts its inhibitory effect by binding to the F₀ subunit of the F₀F₁ ATP synthase complex.[1] This complex, also known as Complex V of the electron transport chain, is responsible for the synthesis of ATP from ADP and inorganic phosphate, driven by the proton motive force generated by electron transport. By binding to the F₀ proton pore, this compound blocks the flow of protons, thereby inhibiting ATP synthesis.[3] This action effectively uncouples oxidative phosphorylation from the electron transport chain.[2]
The signaling pathway diagram below illustrates the point of inhibition.
Quantitative Comparison of Inhibitory Efficacy
This compound is part of the oligomycin complex, which includes isomers such as Oligomycin A, B, and C.[1] While all are inhibitors of ATP synthase, their potencies vary. Foundational research by Lardy et al. provides a quantitative comparison of their inhibitory activities on dinitrophenol-stimulated ATPase activity in beef heart mitochondria.[1]
The data clearly indicates that this compound and Oligomycin B are the most potent inhibitors among the tested compounds.[1]
| Compound | Relative Concentration for 50% Inhibition (I₅₀) |
| This compound | 1.0 |
| Oligomycin A | 1.5 |
| Oligomycin B | 1.0 |
| Oligomycin C | 10.0 |
| Data adapted from Lardy, H. A., et al. (1965). Biochemistry, 4(3), 552–560.[1] |
Antifungal Spectrum of this compound
Beyond its use as a biochemical tool, this compound also possesses antifungal properties.[4] The following table summarizes its in vitro minimum inhibitory concentration (MIC) against various fungal species.
| Test Organism | Minimum Inhibitory Concentration (µg/mL) |
| Pellicularia filamentosa | 25.0 |
| Penicillium expansum | 6.25 |
| Phoma pigmentovora | 3.13 |
| Polyporus ostreatus | 6.25 |
| Pullularia sp. | 0.78 |
| Pythium irregulare | 0.4 |
| Sclerotinia fructicola | 0.78 |
| Trichophyton interdigitale | 3.13 |
| Trichophyton rubrum | 1.56 |
| Trichophyton mentagrophytes | 25.0 |
| Verticillium albo-atrum | 0.78 |
| Data from U.S. Patent 3,310,468.[4] |
Experimental Protocols
The primary application of this compound in research is to probe mitochondrial function, often through high-resolution respirometry (HRR).[5] A common experimental approach is the mitochondrial stress test.
Mitochondrial Stress Test Protocol
This protocol is designed to measure key parameters of mitochondrial function by sequentially adding different inhibitors and uncouplers.
Objective: To determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Permeabilized cells or isolated mitochondria
-
Respiration medium (e.g., MiR05)
-
High-resolution respirometer (e.g., Oroboros O2k)
-
This compound (or other ATP synthase inhibitor)
-
Electron transport chain uncoupler (e.g., CCCP, FCCP)
-
Complex I and III inhibitors (e.g., Rotenone and Antimycin A)
Procedure:
-
Calibration: Calibrate the respirometer according to the manufacturer's instructions.
-
Baseline Measurement: Add permeabilized cells or mitochondria to the respiration medium in the chamber and record the basal oxygen consumption rate (OCR).
-
ATP Synthase Inhibition: Add this compound to inhibit ATP synthase. The resulting drop in OCR represents the portion of basal respiration that was being used to drive ATP synthesis.
-
Maximal Respiration: Sequentially titrate an uncoupler (e.g., CCCP) into the chamber. This collapses the proton gradient, forcing the electron transport chain to work at its maximum capacity. The resulting peak OCR is the maximal respiration rate.
-
Non-Mitochondrial Respiration: Add inhibitors of Complex I (Rotenone) and Complex III (Antimycin A) to shut down the electron transport chain. The remaining OCR is attributed to non-mitochondrial processes.
The workflow for this experimental protocol is visualized below.
Comparison with Alternatives
The choice of an ATP synthase inhibitor can significantly impact experimental outcomes. Based on available data, this compound and Oligomycin B are the most potent inhibitors of mitochondrial ATP synthase, followed by Oligomycin A.[1] Oligomycin C is considerably less active.[1] For experiments requiring maximal inhibition at the lowest possible concentration, this compound or Oligomycin B are the preferred choices.[1] However, Oligomycin A is also highly effective and commonly used.[1] It is important to note that while these compounds share a core mechanism, subtle differences in their binding and off-target effects could be relevant for specific experimental contexts.
The logical workflow for selecting an appropriate inhibitor is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C44H72O11 | CID 76958643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3310468A - Antifungal antibiotic this compound and process for the production thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Confirming Rutamycin Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the engagement of Rutamycin with its target, the mitochondrial F1Fo-ATP synthase, in a cellular context. This compound, a potent inhibitor of oxidative phosphorylation, serves as a critical tool in studying mitochondrial bioenergetics and as a potential therapeutic agent. Verifying its direct interaction with ATP synthase within the complex cellular environment is crucial for validating its mechanism of action and interpreting experimental results.
Comparison of Target Engagement Methodologies
Several distinct methodologies can be employed to confirm this compound's target engagement, each with its own set of advantages and limitations. The choice of method will depend on the specific experimental goals, available resources, and the desired level of quantitative detail.
| Method | Principle | Pros | Cons | Typical Readout |
| Biochemical ATP Synthase Activity Assay | Measures the enzymatic activity of isolated mitochondria or purified ATP synthase in the presence of an inhibitor. | Direct measurement of target inhibition; quantitative IC50 determination. | Requires mitochondrial isolation, which can alter the native environment; indirect measure of intracellular engagement. | Spectrophotometric or luminescent signal proportional to ATP hydrolysis or synthesis. |
| Cellular Respiration Assay (e.g., Seahorse XF) | Measures the oxygen consumption rate (OCR) of intact cells in real-time, allowing for the assessment of mitochondrial respiration inhibition. | Provides a functional readout of target engagement in live cells; high-throughput compatible. | Indirect measure of target binding; can be influenced by off-target effects on cellular metabolism. | Real-time changes in OCR. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. | Label-free method that can be performed in intact cells and tissues; provides direct evidence of target binding.[1][2] | Can be low-throughput (Western blot-based); may not be suitable for all proteins or ligands.[2] | Quantification of soluble protein after heat treatment (Western blot, ELISA, or mass spectrometry). |
| Photoaffinity Labeling | Utilizes a photo-reactive analog of the drug to covalently crosslink to its target upon UV irradiation. | Provides direct evidence of binding and can identify the specific binding site; can be used for target identification.[3] | Requires synthesis of a specialized probe; potential for non-specific crosslinking. | Detection of the labeled protein via a tag (e.g., biotin or fluorophore). |
| Activity-Based Protein Profiling (ABPP) | Employs chemical probes that covalently bind to the active site of a class of enzymes. | Can profile the activity of entire enzyme families; can be used for target discovery and selectivity profiling.[4] | Requires a suitable reactive probe for the target enzyme class; may not be available for all targets. | Gel-based fluorescence scanning or mass spectrometry-based proteomics. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and its close analog, Oligomycin A, obtained through various methods. These values can vary depending on the specific experimental conditions and cell types used.
| Compound | Assay Type | Parameter | Value | Cell/System |
| This compound | Biochemical ATPase Activity | Relative Inhibitory Concentration (IC50) | Potent inhibitor (comparable to Oligomycin B) | Beef heart mitochondria |
| Oligomycin A | Biochemical ATPase Activity | IC50 | ~2 nM | Bovine heart submitochondrial particles |
| This compound | Cellular Respiration (Seahorse) | EC50 | Cell-type dependent | Various cell lines |
| Oligomycin A | Cellular Respiration (Seahorse) | EC50 | ~1 µM | Various cell lines |
Experimental Protocols
Biochemical ATP Synthase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.[5][6]
Principle: The assay measures the hydrolysis of ATP to ADP by ATP synthase. The production of ADP is coupled to the oxidation of NADH to NAD+, which is monitored by a decrease in absorbance at 340 nm.
Materials:
-
Isolated mitochondria
-
ATP Synthase Assay Buffer
-
ATP solution
-
ATP Synthase Converter and Enzyme Mix
-
NADH
-
Oligomycin (as a control inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare mitochondrial lysates according to standard protocols.
-
Prepare a reaction mix containing Assay Buffer, ATP Synthase Converter, Enzyme Mix, and NADH.
-
Add the mitochondrial lysate to the wells of the microplate.
-
To determine the specific ATP synthase activity, prepare parallel wells with and without a known ATP synthase inhibitor (e.g., Oligomycin).
-
Initiate the reaction by adding ATP to all wells.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode at regular intervals for at least 30 minutes.
-
Calculate the rate of NADH oxidation (decrease in A340/min). The ATP synthase-specific activity is the difference between the rates in the absence and presence of the specific inhibitor.
Cellular Respiration Assay (Seahorse XF Analyzer)
This protocol provides a general workflow for assessing the effect of this compound on mitochondrial respiration in intact cells using the Agilent Seahorse XF platform.[7][8][9]
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time. By sequentially injecting compounds that modulate the electron transport chain, key parameters of mitochondrial function can be determined.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)
-
Adherent cells of interest
-
Culture medium
-
Seahorse XF Assay Medium
-
This compound
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
CO2-free incubator
Procedure:
-
Seed cells in a Seahorse XF culture plate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a CO2-free incubator for 1 hour.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant.
-
Load the injector ports of the sensor cartridge with this compound and the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) at the desired concentrations.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the basal OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.
-
Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western blot-based CETSA to detect the thermal stabilization of ATP synthase upon this compound binding.[1][2]
Principle: Binding of this compound to ATP synthase increases its thermal stability. By heating cell lysates to various temperatures, the soluble fraction of ATP synthase can be quantified, with a higher amount of soluble protein at elevated temperatures indicating stabilization.
Materials:
-
Cultured cells
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer with protease inhibitors
-
This compound
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for a subunit of ATP synthase (e.g., ATP5A)
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and lyse by freeze-thaw cycles.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ATP synthase in each sample by SDS-PAGE and Western blotting using a specific antibody.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathway: Mitochondrial Electron Transport and ATP Synthesis
The following diagram illustrates the flow of electrons through the electron transport chain (ETC), the generation of a proton gradient, and the synthesis of ATP by ATP synthase. This compound's inhibitory action on the Fo subunit of ATP synthase is also depicted.
Caption: Mitochondrial electron transport chain and ATP synthesis pathway, showing the inhibitory effect of this compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram outlines the key steps in a Western blot-based CETSA experiment to confirm this compound target engagement.
References
- 1. mdpi.com [mdpi.com]
- 2. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic adjuvant activity revealed in a photoaffinity approach to determine the molecular target of antipyocyanin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 5. abcam.com [abcam.com]
- 6. ATP synthase Activity Assay Kit (Colorimetric) (ab109714) | Abcam [abcam.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
A Comparative Guide to Mitochondrial Complex Inhibitors: Rutamycin vs. The Field
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dysfunction is a cornerstone of numerous pathologies, making the modulation of mitochondrial activity a critical area of research. This guide provides an objective comparison of Rutamycin, a potent inhibitor of ATP synthase, with other widely used mitochondrial complex inhibitors. By examining their mechanisms of action, inhibitory concentrations, and impacts on cellular signaling, this document serves as a comprehensive resource for selecting the appropriate tool to investigate mitochondrial bioenergetics.
Introduction to Mitochondrial Respiration and its Inhibition
The mitochondrial electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane that orchestrate cellular respiration and ATP production. The ETC's primary function is to transfer electrons through a series of redox reactions, creating a proton gradient that drives the synthesis of ATP by ATP synthase (Complex V). Specific inhibitors targeting different complexes of the ETC are invaluable tools for dissecting mitochondrial function and dysfunction.
This guide focuses on the following key inhibitors:
-
This compound (Oligomycin D): An inhibitor of ATP synthase (Complex V).
-
Rotenone: An inhibitor of Complex I (NADH:ubiquinone oxidoreductase).
-
Antimycin A: An inhibitor of Complex III (cytochrome c reductase).
-
FCCP and CCCP: Uncoupling agents that dissipate the mitochondrial membrane potential.
Mechanism of Action and Binding Sites
The efficacy and specific effects of these inhibitors are dictated by their unique mechanisms of action and their binding sites within the mitochondrial machinery.
-
This compound (Oligomycin D): this compound is a macrolide antibiotic that belongs to the oligomycin family.[1][2] It inhibits ATP synthase by binding to the F₀ subunit, effectively blocking the proton channel necessary for the phosphorylation of ADP to ATP.[3] This inhibition of ATP synthesis leads to a reduction in electron flow through the ETC.[3]
-
Rotenone: This naturally occurring isoflavonoid is a potent and specific inhibitor of Complex I.[4] It blocks the transfer of electrons from NADH to ubiquinone, leading to a decrease in ATP production and the generation of reactive oxygen species (ROS).[5][6]
-
Antimycin A: An antibiotic produced by Streptomyces species, Antimycin A inhibits Complex III.[7] It binds to the Qi site of cytochrome c reductase, blocking the oxidation of ubiquinol and disrupting the Q-cycle, which halts cellular respiration.[7][8] This disruption also leads to increased ROS production.[9]
-
FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) and CCCP (carbonyl cyanide m-chlorophenylhydrazone): These are protonophores that act as uncoupling agents.[10][11] They shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthesis.[10] This uncoupling leads to an uncontrolled increase in oxygen consumption as the ETC works to re-establish the gradient, without producing ATP.[12]
Data Presentation: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The following tables summarize the IC50 values for this compound and other inhibitors across various cell lines and experimental conditions. It is important to note that these values can vary depending on the cell type, metabolic state, and assay conditions.
| Inhibitor | Target Complex | Cell Line | IC50 Value | Reference |
| This compound (Oligomycin D) | ATP Synthase (Complex V) | Multiple human cell lines | < 100 nM | [13] |
| Oligomycin A | ATP Synthase (Complex V) | MCF7 | ~100 nM | [14] |
| Oligomycin A | ATP Synthase (Complex V) | MDA-MB-231 | ~5-10 µM | [14] |
| Rotenone | Complex I | Multiple human cell lines | < 100 nM | [13] |
| Rotenone | Complex I | SH-SY5Y | ~25 nM (for succinyl-CoA inhibition) | [15] |
| Rotenone | Complex I | Cardiac sarcoplasmic reticulum | 3.4 nM (for NADH oxidation) | [4] |
| Antimycin A | Complex III | HeLa | ~50 µM | [16] |
| Antimycin A | Complex III | Human Pulmonary Fibroblast (HPF) | ~150 µM | [17] |
| Antimycin A | Complex III | L6 (rat skeletal myoblasts) - glucose media | >10 µM | [18] |
| Antimycin A | Complex III | L6 (rat skeletal myoblasts) - galactose media | ~2 µM | [18] |
| Antimycin A | Complex III | H9c2 (rat heart myoblasts) - glucose media | ~5 µM | [18] |
| Antimycin A | Complex III | H9c2 (rat heart myoblasts) - galactose media | ~0.5 µM | [18] |
| Antimycin A | Complex III | HepG2 (human liver cancer) - glucose media | ~1 µM | [18] |
| Antimycin A | Complex III | HepG2 (human liver cancer) - galactose media | ~0.05 µM | [18] |
| FCCP | Uncoupler | Intact mitochondria | 0.04 µM (EC50 for uncoupling) | [19] |
Signaling Pathways and Cellular Consequences
Inhibition of the mitochondrial ETC has profound effects on cellular signaling, often leading to apoptosis, altered metabolism, and the activation of stress response pathways.
Key Signaling Pathways Affected by Mitochondrial Inhibitors
-
Apoptosis: All the discussed inhibitors can induce apoptosis, primarily through the intrinsic pathway. Inhibition of the ETC leads to the release of cytochrome c from the mitochondria, activating caspases and initiating programmed cell death.[6][7][20]
-
Reactive Oxygen Species (ROS) Production: Inhibition of Complex I (Rotenone) and Complex III (Antimycin A) leads to the leakage of electrons and the subsequent formation of superoxide radicals and other ROS.[6][9][17] This oxidative stress can damage cellular components and trigger apoptotic signaling.
-
mTOR Pathway: The mTOR signaling pathway, a central regulator of cell growth and proliferation, is often inhibited by mitochondrial dysfunction. Rotenone has been shown to inhibit the mTOR-mediated S6K1 and 4E-BP1/eIF4E pathways.[6]
-
AMPK Pathway: As ATP levels decrease due to mitochondrial inhibition, the energy sensor AMP-activated protein kinase (AMPK) is activated.[21] Oligomycin treatment leads to the phosphorylation and activation of AMPK.[21]
-
Integrated Stress Response (ISR): CCCP-induced mitochondrial dysfunction activates the ISR, characterized by the phosphorylation of eIF2α and the expression of ATF4 and CHOP proteins.[22]
Caption: Overview of mitochondrial inhibitor action and downstream effects.
Experimental Protocols
Accurate and reproducible data are paramount in mitochondrial research. The following section outlines a standard protocol for a mitochondrial stress test using a Seahorse XF Analyzer, a common platform for measuring cellular respiration.
Seahorse XF Cell Mito Stress Test Protocol
This protocol measures key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[23][24][25]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)[24]
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.[25]
-
Mitochondrial inhibitors:
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.[24]
-
Assay Preparation:
-
On the day of the assay, replace the cell culture medium with pre-warmed assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin in port A, FCCP in port B, and Rotenone/Antimycin A in port C).
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the instrument with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.
-
-
Data Analysis:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-Linked Respiration: The decrease in OCR after the injection of Oligomycin.
-
Maximal Respiration: The maximum OCR achieved after the injection of FCCP.
-
Non-Mitochondrial Respiration: The remaining OCR after the injection of Rotenone/Antimycin A.
-
Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
Measurement of Oxygen Consumption in Isolated Mitochondria
For more direct assessment of mitochondrial function, experiments can be performed on isolated mitochondria.
Materials:
-
Clark-type oxygen electrode or a Seahorse XF Analyzer.[26][27]
-
Respiration Buffer: Typically contains sucrose, mannitol, KH2PO4, MgCl2, EGTA, and fatty acid-free BSA.[26]
-
Substrates (e.g., pyruvate, malate, succinate, ADP).[27]
-
Mitochondrial inhibitors.
Procedure (using a Clark-type electrode): [27]
-
Isolation of Mitochondria: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Chamber Setup: Add air-saturated respiration buffer to the electrode chamber at the desired temperature.
-
Baseline Measurement: Record a stable baseline of oxygen concentration.
-
Substrate Addition: Add mitochondrial substrates (e.g., pyruvate and malate for Complex I-driven respiration) and record the state 2 respiration rate.
-
State 3 Respiration: Add a known amount of ADP to initiate state 3 respiration (active ATP synthesis) and measure the increased rate of oxygen consumption.
-
State 4 Respiration: After the added ADP is phosphorylated to ATP, the respiration rate will decrease to state 4 (resting state).
-
Inhibitor Titration: Add the desired inhibitor in a stepwise manner to determine its effect on different respiratory states.
-
Uncoupled Respiration: Add an uncoupler like FCCP to measure the maximal respiration rate.
Caption: Logical flow for measuring mitochondrial respiration states.
Conclusion
This compound, as a potent inhibitor of ATP synthase, is a valuable tool for studying mitochondrial bioenergetics. Its mechanism is distinct from inhibitors of the electron transport chain complexes, such as Rotenone and Antimycin A, and from uncouplers like FCCP and CCCP. The choice of inhibitor should be guided by the specific research question. For instance, to study the direct consequences of ATP synthesis inhibition, this compound or Oligomycin would be the inhibitor of choice. To investigate the effects of impaired electron flow and ROS production from specific sites, Rotenone or Antimycin A would be more appropriate. Uncouplers are ideal for studying the effects of maximal respiratory capacity and the dissipation of the mitochondrial membrane potential. By understanding the nuances of these inhibitors, researchers can more effectively design experiments to unravel the complexities of mitochondrial function in health and disease.
References
- 1. This compound | C44H72O11 | CID 76958643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oligomycins - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Oligomycin - Wikipedia [en.wikipedia.org]
- 4. rndsystems.com [rndsystems.com]
- 5. Involvement of Akt/mTOR in the Neurotoxicity of Rotenone-Induced Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rotenone Induction of Hydrogen Peroxide Inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E Pathways, Leading to Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 8. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current mechanistic insights into the CCCP-induced cell survival response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Mitochondrial uncoupler carbonyl cyanide m‐chlorophenylhydrazone induces vasorelaxation without involving KATP channel activation in smooth muscle cells of arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rotenone-Mediated Changes in Intracellular Coenzyme A Thioester Levels: Implications for Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An ROS generator, antimycin A, inhibits the growth of HeLa cells via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimycin A induces death of the human pulmonary fibroblast cells via ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 22. CCCP-induced mitochondrial dysfunction - characterization and analysis of integrated stress response to cellular signaling and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. content.protocols.io [content.protocols.io]
- 26. Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer [protocols.io]
- 27. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Rutamycin
Essential guidelines for the safe handling and disposal of Rutamycin, ensuring laboratory safety and environmental protection.
This compound, a macrolide antibiotic derived from Streptomyces rutgersensis, is a valuable tool in cytochemistry for inhibiting various ATPases and uncoupling oxidative phosphorylation.[1][2] However, its hazardous nature necessitates strict adherence to proper disposal protocols to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step instructions for the safe management of this compound waste in a laboratory setting.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a lab coat.[3] In the event of a spill, the area should be contained and cleaned up immediately to minimize exposure.[3]
This compound Waste Characterization and Disposal
This compound is classified as a hazardous substance, being fatal if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, all this compound waste, regardless of concentration, must be treated as hazardous chemical waste.
Key Hazard Information for this compound:
| Hazard Category | Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 2 | H300: Fatal if swallowed.[4] |
| Acute Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[4] |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[4] |
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other laboratory waste streams.[3] All materials that have come into contact with this compound, including stock solutions, used cell culture media, pipette tips, flasks, and gloves, should be segregated as hazardous chemical waste.[3]
-
Containerization: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6] The container must be kept closed except when adding waste.[6]
-
Labeling: The hazardous waste container must be accurately labeled with a hazardous waste tag detailing its contents, including the name "this compound" and the associated hazards.[6]
-
Storage: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[6] Secondary containment should be used for liquid waste to prevent spills.[6]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3][4] Never dispose of this compound down the drain or in the regular trash.[6][7]
-
Empty Containers: Empty this compound containers must be thoroughly rinsed, with the first rinse collected as hazardous waste.[6] After rinsing and air-drying, the labels on the container must be defaced or removed before disposal as solid waste.[6]
Experimental Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C44H72O11 | CID 76958643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. nems.nih.gov [nems.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Rutamycin
For laboratory professionals engaged in pioneering research and drug development, ensuring personal and environmental safety is paramount. This guide provides essential, immediate, and procedural information for the safe handling of Rutamycin, a potent macrolide antibiotic. Adherence to these protocols is critical to mitigate risks and ensure a secure laboratory environment.
This compound is classified as a hazardous substance with acute toxicity if inhaled or in contact with skin, and it may pose a risk to fertility or an unborn child.[1] Therefore, stringent safety measures are not merely recommended but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the required PPE, drawing from safety data sheet recommendations and general best practices for handling hazardous chemicals.
| PPE Category | Specification | Rationale |
| Hand Protection | Unlined, chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2] Check for leaks before use.[3] | Prevents dermal absorption, a primary route of exposure.[2] this compound is harmful in contact with skin.[1] |
| Body Protection | Chemical-resistant coveralls or a lab coat worn over long-sleeved clothing and long pants.[4][5] An apron may be required for spill protection.[2] | Minimizes skin contact with dust or splashes.[2] Contaminated clothing should be removed immediately.[1] |
| Eye Protection | Tight-fitting, non-fogging chemical splash goggles or a full-face shield.[3][5] | Protects eyes from dust particles and accidental splashes. |
| Respiratory Protection | A respirator is recommended when handling the powder form, especially outside of a ventilated enclosure, to avoid breathing dust.[1][6] | This compound is harmful if inhaled.[1] A respirator will prevent inhalation of airborne particles. |
| Foot Protection | Chemical-resistant, closed-toe shoes or boots.[5] Pant legs should be worn outside of boots.[3][5] | Protects feet from spills and prevents chemicals from entering footwear.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed, dry, and well-ventilated place.[1]
-
The recommended storage temperature is 2 - 8 °C.[1]
-
Keep the compound in a locked area accessible only to authorized personnel.[1]
2. Preparation and Handling:
-
Always handle this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.[1]
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid generating dust.[1]
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate it after use.
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
3. Emergency Procedures:
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately take off all contaminated clothing.[1] Rinse the affected skin area with plenty of water.[1] Seek medical attention if you feel unwell.[1] |
| Eye Contact | Rinse out with plenty of water.[1] Remove contact lenses if present and easy to do so. Continue rinsing. Call an ophthalmologist.[1] |
| Inhalation | Move the person to fresh air.[1] If breathing has stopped, provide artificial respiration.[1] Call a physician immediately.[1] |
| Ingestion | Immediately make the victim drink water (two glasses at most).[1] Consult a physician.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect and place in a suitable container for disposal. |
4. Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not allow the product to enter drains.
-
All waste materials should be collected in clearly labeled, sealed containers.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
By implementing these safety protocols and operational plans, researchers can confidently work with this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 3. Pesticide Protective Equipment | Ohioline [ohioline.osu.edu]
- 4. michigan.gov [michigan.gov]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
